TZ-Nbd
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C29H21IN4O5S |
|---|---|
Molecular Weight |
664.5 g/mol |
IUPAC Name |
4-[[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-1,2-dihydrocyclopenta[b]chromen-6-yl]oxy]-7-nitro-2,1,3-benzoxadiazole iodide |
InChI |
InChI=1S/C29H21N4O5S.HI/c1-2-32-21-5-3-4-6-25(21)39-26(32)14-10-17-7-8-19-15-18-9-11-20(16-24(18)37-29(17)19)36-23-13-12-22(33(34)35)27-28(23)31-38-30-27;/h3-6,9-16H,2,7-8H2,1H3;1H/q+1;/p-1/b14-10+; |
InChI Key |
BPGZLNXBTXFLLE-KMZJGFRYSA-M |
Isomeric SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)OC6=CC=C(C7=NON=C67)[N+](=O)[O-])CC3.[I-] |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC3=C4C(=CC5=C(O4)C=C(C=C5)OC6=CC=C(C7=NON=C67)[N+](=O)[O-])CC3.[I-] |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on TZ-Nbd and the Broader Class of NBD-Based Fluorescent Probes for Biothiol Detection
This guide provides a comprehensive overview of this compound, a sensitive fluorescent probe, and the wider family of 7-nitro-2,1,3-benzoxadiazole (NBD)-based probes designed for the detection of biological thiols. Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis, and their abnormal levels are linked to various diseases.[1][2][3] NBD-based probes are valuable tools for studying the roles of these molecules in cellular processes.[4][5]
Introduction to this compound and NBD-Based Probes
This compound is characterized as a dual-channel, sensitive fluorescent probe with a rapid response time and high selectivity for detecting biothiols both in laboratory settings (in vitro) and in living organisms (in vivo). It belongs to the larger class of NBD-based probes. The NBD scaffold is a small, environmentally sensitive fluorophore that can react with nucleophiles like amines and thiols, leading to significant changes in its colorimetric and fluorescent properties. This reactivity is the foundation for its use as a sensing molecule. The core structure of these probes typically involves an NBD moiety linked to a recognition group that reacts with the target biothiol.
Mechanism of Action
The primary mechanism for the detection of biothiols by most NBD-based probes is a nucleophilic aromatic substitution (SNAAr) reaction. In this process, the sulfhydryl group (-SH) of a biothiol acts as a nucleophile and attacks the electron-deficient aromatic ring of the NBD core. This attack displaces a leaving group, which is often a halogen (like in NBD-Cl) or an ether or amine group in more advanced probes. The result of this reaction is the formation of a highly fluorescent NBD-thiol adduct, which provides a "turn-on" fluorescent signal that can be measured.
In some specifically designed probes, the initial substitution reaction is followed by a Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. This secondary reaction can be exploited to differentiate between various biothiols, as the rate and products of the rearrangement can vary depending on the structure of the reacting thiol.
Caption: General mechanism of NBD-based probes for biothiol detection.
Quantitative Data for NBD-Based Biothiol Probes
| Probe Characteristic | Typical Value/Range | Reference |
| Limit of Detection (LOD) | 22 nM - 2.46 µM | |
| Response Time (t1/2) | ~1 minute | |
| Fluorescence Enhancement | 4.5 to >100-fold | |
| Excitation Wavelength (λex) | 466 - 476 nm | |
| Emission Wavelength (λem) | 528 - 549 nm |
Experimental Protocols
The following is a generalized protocol for the detection of intracellular biothiols using an NBD-based fluorescent probe in living cells. This protocol should be optimized for the specific probe, cell type, and instrumentation used.
Materials
-
NBD-based fluorescent probe (e.g., this compound)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cultured cells (adherent or suspension)
-
Confocal microscope or fluorescence plate reader
Protocol Steps
-
Probe Preparation: Prepare a stock solution of the NBD-based probe (typically 1-10 mM) in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Culture: Culture cells to the desired confluency (usually 70-80%) in a suitable culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for plate reader assays).
-
Probe Loading:
-
Dilute the probe stock solution to the final working concentration (typically 1-10 µM) in pre-warmed serum-free cell culture medium or PBS.
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the probe-containing medium to the cells and incubate for the recommended time (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
-
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with PBS to remove any excess, unreacted probe.
-
Fluorescence Imaging/Measurement:
-
Add fresh PBS or culture medium to the cells.
-
Immediately image the cells using a confocal microscope with the appropriate excitation and emission filters for the NBD fluorophore.
-
Alternatively, measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Quantify the fluorescence intensity in the cells or per well. Compare the fluorescence signals from treated and untreated cells to determine the relative levels of biothiols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel NBD-based fluorescent turn-on probe for the detection of cysteine and homocysteine in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to TZ-Nbd Probes for Biothiol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 7-nitro-2,1,3-benzoxadiazole (NBD)-based fluorescent probes, with a specific focus on TZ-Nbd and related structures, for the detection and imaging of biological thiols (biothiols). Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis, and their abnormal levels are linked to numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] Fluorescent probes offer a powerful tool for real-time, non-invasive monitoring of these molecules in living systems.[1][3]
Core Principle: The NBD Moiety as a Sensing Unit
The 7-nitro-2,1,3-benzoxadiazole (NBD) group is a small, environmentally sensitive fluorophore widely used in the design of fluorescent probes.[4] Its utility stems from several key properties:
-
High Reactivity: The strong electron-withdrawing nitro group makes the carbon at the 4-position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions.
-
Fluorescence Switching: NBD derivatives, such as NBD ethers or amines, are often weakly fluorescent or non-fluorescent ("off" state). Reaction with a nucleophilic biothiol cleaves the protecting group, releasing a highly fluorescent product ("on" state).
-
Favorable Photophysical Properties: NBD-based compounds possess good photophysical characteristics for biological applications, though some can be limited by narrow Stokes shifts.
The general mechanism involves the nucleophilic attack of the biothiol's sulfhydryl group (-SH) on the electron-deficient aromatic ring of the NBD moiety. This reaction displaces a leaving group, leading to a significant change in the molecule's electronic properties and a corresponding "turn-on" of fluorescence.
Reaction Mechanism and Selectivity
The detection mechanism of this compound and similar probes relies on the nucleophilic reaction of biothiols. While GSH, Cys, and Hcy all contain a reactive sulfhydryl group, probes can be engineered to distinguish between them.
-
General Thiol Detection: Many NBD-ether-based probes react with the thiolate anion (RS⁻) of any biothiol to cleave the ether bond, releasing a fluorescent reporter and forming a thiol-NBD adduct. This provides a signal for the total biothiol pool.
-
Cys/Hcy vs. GSH Discrimination: Selectivity for Cys and Hcy over the more abundant GSH can be achieved through a subsequent intramolecular rearrangement. After the initial nucleophilic attack by the thiol group, the adjacent amino group of Cys or Hcy performs a second, intramolecular cyclization (an S-to-N acyl shift), forming a stable, highly fluorescent amino-NBD product. GSH lacks this proximal amino group and thus only forms the less fluorescent sulfur-bound adduct. This two-step process allows for the specific detection of Cys/Hcy.
Below is a diagram illustrating the discriminative detection mechanism.
Quantitative Data and Performance
The performance of a fluorescent probe is defined by several key parameters. The following table summarizes representative data for NBD-based biothiol probes based on published literature.
| Probe/Parameter | Target Analyte(s) | Excitation (λex, nm) | Emission (λem, nm) | Limit of Detection (LOD) | Key Features & Ref. |
| NBD-O-CmCH₂OH | H₂S | ~375 (Abs) | 473 | 140 nM | Releases coumarin fluorophore upon reaction. |
| L-Cys | ~375 (Abs) | 473 | 26 nM | Distinguishes products via HPLC retention time. | |
| GSH | ~375 (Abs) | 473 | 60 nM | Distinguishes products via HPLC retention time. | |
| NAC | ~375 (Abs) | 473 | 32 nM | Distinguishes products via HPLC retention time. | |
| NIR-11 | Cys/Hcy | 450 | 550 | Not Specified | Dual visible and NIR probe. |
| GSH | Not Specified | 750 | Not Specified | Shows distinguishable fluorescence changes. | |
| NBD-Maleimide | General Thiols | Not Specified | Not Specified | 120 nM | Colorimetric and fluorescent turn-on response. |
| BDP-CYS | Cys | Not Specified | Not Specified | 95 nM | NIR probe with superior sensitivity for Cys. |
| Hcy | Not Specified | Not Specified | 290 nM | Ratiometric monitoring in living cells. | |
| GSH | Not Specified | Not Specified | 560 nM | Ratiometric monitoring in living cells. |
Note: Absorption (Abs) wavelengths are provided where emission maxima are dependent on the released fluorophore rather than the NBD adduct itself. Data is compiled from multiple sources and specific conditions may vary.
Experimental Protocols
Successful application of this compound probes requires careful execution of experimental procedures. Below are generalized protocols for key applications.
This protocol outlines the steps for characterizing the probe's response to biothiols in vitro.
-
Preparation of Solutions:
-
Prepare a stock solution of the NBD-based probe (e.g., 1-5 mM) in a suitable organic solvent like DMSO or acetonitrile.
-
Prepare stock solutions of biothiols (Cys, Hcy, GSH) and other analytes in a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.4).
-
-
Spectroscopic Measurements:
-
Dilute the probe stock solution into the aqueous buffer to a final concentration (e.g., 5-10 µM).
-
Record the initial absorbance and fluorescence spectra of the probe solution.
-
Add aliquots of the biothiol stock solution to the probe solution to achieve the desired final concentrations.
-
Incubate the mixture for a specified time (e.g., 10-30 minutes) at room temperature.
-
Record the final absorbance and fluorescence spectra. The fluorescence intensity enhancement is measured at the emission maximum.
-
-
Data Analysis:
-
Calculate the fluorescence enhancement factor (I/I₀), where I is the fluorescence intensity in the presence of the analyte and I₀ is the initial intensity.
-
Determine the limit of detection (LOD) using the formula LOD = 3.3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear calibration curve.
-
This protocol describes the use of NBD probes for visualizing intracellular biothiols.
-
Cell Culture:
-
Culture cells (e.g., HeLa, HepG2) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells onto glass-bottom dishes or multi-well plates and allow them to adhere overnight.
-
-
Cell Staining and Imaging:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Prepare a working solution of the NBD probe (e.g., 4-5 µM) in cell culture medium or PBS.
-
Incubate the cells with the probe solution for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove any excess probe.
-
Acquire fluorescence images using a confocal laser scanning microscope with appropriate excitation and emission filters.
-
-
Control Experiments:
-
Negative Control: To confirm the probe responds to intracellular thiols, pre-treat a group of cells with a thiol-scavenging agent like N-Ethylmaleimide (NEM) (e.g., 50 µM for 30 min) before adding the probe. A significant reduction in fluorescence intensity is expected.
-
Positive Control: To demonstrate the probe's ability to detect increased thiol levels, supplement the culture medium with exogenous Cys, Hcy, or GSH before or during probe incubation. An enhanced fluorescence signal should be observed.
-
The workflow for a typical cell imaging experiment is visualized below.
References
An In-depth Technical Guide on the Core Principles of NBD-Based Fluorescence for Thiol Sensing
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental principles underpinning the use of 7-nitro-2,1,3-benzoxadiazole (NBD)-based fluorescent probes for the detection and quantification of thiols. While the specific probe TZ-NBD is noted as a sensitive, dual-channel sensor for biothiols, detailed public data on its specific performance metrics are limited.[1] Therefore, this guide will focus on the well-characterized and widely used NBD analogues, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), as their mechanisms and applications are directly translatable and form the core basis for probes like this compound.
Biological thiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are pivotal in maintaining cellular redox homeostasis, and their dysregulation is linked to numerous diseases.[2][3] NBD-based probes are powerful tools for studying these molecules due to their reactivity and fluorescence turn-on mechanism.[4][5]
Core Principle: Nucleophilic Aromatic Substitution (SNAr)
The primary mechanism for thiol detection by halo-substituted NBD probes (NBD-X, where X = Cl or F) is a nucleophilic aromatic substitution (SNAr) reaction. The NBD core is highly electron-deficient due to the potent electron-withdrawing nitro group. This electronic property makes the halogen-substituted carbon atom highly electrophilic and susceptible to attack by strong nucleophiles like thiols.
Initially, the NBD probe itself is either non-fluorescent or weakly fluorescent. The reaction involves the thiol's nucleophilic sulfhydryl group attacking the electrophilic carbon on the NBD ring, leading to the displacement of the halide leaving group (e.g., Cl⁻ or F⁻). This substitution results in the formation of a highly fluorescent NBD-thiol adduct, producing a "turn-on" signal that can be quantitatively measured.
Mechanism of Action with Different Biothiols
A key feature of NBD probes is their ability to sometimes differentiate between various biothiols based on a subsequent intramolecular reaction.
-
Reaction with Glutathione (GSH): GSH reacts with NBD-Cl to form a stable, fluorescent S-substituted product.
-
Reaction with Cysteine (Cys) and Homocysteine (Hcy): Cys and Hcy also initially form an S-substituted thioether product. However, because they possess a primary amino group in close proximity, they can undergo a spontaneous intramolecular S-to-N Smiles rearrangement. This rearrangement results in a more stable N-substituted product, which exhibits distinct photophysical properties (e.g., different emission wavelengths or quantum yields) compared to the S-substituted adduct formed with GSH. This difference in reaction pathways provides a basis for discriminating Cys/Hcy from GSH.
The signaling pathway for this reaction is visualized below.
Quantitative Data Summary
The performance of NBD-based probes can be characterized by several key parameters. The following table summarizes available quantitative data for common NBD analogues used in thiol sensing. It is important to note that these values can vary based on experimental conditions such as pH, solvent, and temperature.
| Probe | Analyte | Excitation (λex) | Emission (λem) | Quantum Yield (Φ) | Rate Constant (k) | Limit of Detection (LOD) | Reference |
| NBD-Cl | Cysteine Adduct | ~468-476 nm | ~540-546 nm | N/A | Fast (reaction completes in < 2 min) | N/A | |
| ABD-F | Thiol Adducts | ~376 nm | ~510 nm | N/A | >30x faster than SBD-F with homocysteine | N/A | |
| SBD-F | Thiol Adducts | ~385 nm | ~515 nm | N/A | N/A | pmol range (HPLC) | |
| NBD-O-CmCH₂OH | H₂S, Cys, GSH, NAC | 320 nm | 473 nm | N/A | kobs ~0.3-0.5 min⁻¹ | 0.16 - 0.54 µM |
N/A: Data not available in the searched sources. Rate constants are often described qualitatively (e.g., "fast") or as observed rates (kobs) under specific conditions.
Experimental Protocols
Accurate thiol quantification requires precise and consistent experimental procedures. Below are detailed methodologies for both in vitro quantification and HPLC-based analysis.
Protocol 1: In Vitro Quantification of Thiols in Solution
This protocol describes a general method for quantifying total thiol concentration in a sample using a fluorometer.
Materials:
-
NBD-Cl or other NBD-X probe stock solution (e.g., 1 mM in DMSO).
-
Thiol standards of known concentrations (e.g., Cysteine, Glutathione).
-
Phosphate-buffered saline (PBS) or other appropriate buffer (e.g., 0.1 M, pH 7.4).
-
DMSO (for dissolving the probe).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Reagent Preparation: Prepare a series of thiol standard solutions with known concentrations in the buffer. Prepare a working solution of the NBD probe in the same buffer.
-
Reaction Incubation: In a microplate or cuvette, mix the sample or thiol standard with the NBD probe solution. The final volume should be consistent across all measurements (e.g., 2 mL).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a predetermined optimal time (e.g., 10-30 minutes) to allow the reaction to reach completion. The reaction time should be optimized based on the specific probe and thiol being analyzed.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. Set the excitation and emission wavelengths according to the spectral properties of the specific NBD-thiol adduct (e.g., for NBD-Cl adducts, λex ≈ 468 nm and λem ≈ 540 nm).
-
Calibration Curve: Record the fluorescence intensity for each thiol standard concentration. Plot the intensity as a function of thiol concentration to generate a calibration curve.
-
Sample Analysis: Determine the thiol concentration in the unknown samples by interpolating their fluorescence intensity values on the calibration curve.
Protocol 2: HPLC Analysis with Pre-Column Derivatization
This method provides high sensitivity and allows for the separation and quantification of individual thiol species.
Materials:
-
SBD-F or other NBD-based derivatization reagent.
-
Reducing agent (optional, for disulfide reduction): tris(2-carboxyethyl)phosphine (TCEP).
-
Acid to stop the reaction (e.g., 1 M HCl).
-
HPLC system with a fluorescence detector and a C18 reversed-phase column.
-
Mobile phase (e.g., citric buffer/Methanol gradient).
Procedure:
-
Sample Preparation (Optional Reduction): If total thiol content (including disulfides) is desired, first reduce the sample by incubating with a reducing agent like TCEP.
-
Derivatization: Mix the sample (or standard) with the NBD derivatizing reagent (e.g., SBD-F). Heat the mixture (e.g., 60°C for 60 minutes) to ensure complete derivatization.
-
Reaction Quenching: Stop the derivatization reaction by adding acid (e.g., 1 M HCl).
-
HPLC Separation: Inject the derivatized sample into the HPLC system. The NBD-thiol adducts are separated on a reversed-phase column using an appropriate gradient elution.
-
Fluorescence Detection: Monitor the column eluent with a fluorescence detector set to the optimal excitation and emission wavelengths for the NBD-thiol adducts.
-
Quantification: Identify and quantify the individual thiols by comparing their retention times and peak areas to those of known standards.
The workflow for these experimental approaches is visualized below.
Conclusion
NBD-based fluorescent probes are versatile and powerful tools for the sensitive detection of biological thiols. Their "turn-on" fluorescence mechanism, based on a well-understood SNAr reaction, allows for straightforward quantification. Furthermore, the potential for intramolecular rearrangement in adducts with cysteine and homocysteine provides an avenue for selective detection among different biothiols. While specific quantitative data for newer probes like this compound may be proprietary or not yet widely published, the principles and protocols established with foundational analogues like NBD-Cl, NBD-F, and SBD-F provide a robust framework for their application in research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
Applications of NBD-Based Probes in Cell Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrobenzoxadiazole (NBD) derivatives represent a versatile and widely utilized class of small, environmentally sensitive fluorophores that have become indispensable in cell biology and drug development. First introduced as a fluorogenic reagent for amino acids, the application of NBD-based probes has expanded significantly.[1] Their utility is rooted in a combination of advantageous properties: a small molecular size that minimizes perturbation to biological systems, reactivity towards nucleophiles like amines and thiols, and fluorescence characteristics that are highly sensitive to the local environment.[1] This technical guide provides a comprehensive overview of NBD-based probes, focusing on their core principles, diverse applications, and detailed experimental methodologies.
Core Principles of NBD-Based Fluorescence
The fluorescence of NBD derivatives is governed by intramolecular charge transfer (ICT). The NBD scaffold contains a potent electron-withdrawing nitro group, which functions as the ICT acceptor. When an electron-donating group is attached to the 4-position of the NBD ring, an ICT transition can occur upon photoexcitation, leading to fluorescence emission.[1]
Many reactive NBD derivatives, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are themselves non-fluorescent or weakly fluorescent.[1] However, upon reaction with primary or secondary amines or thiols, the halogen is displaced by the nucleophile. The resulting amino or thioether derivatives are highly fluorescent. This "turn-on" fluorescence response is a key principle behind their use as labeling reagents.[1]
A critical feature of NBD-adducts is their solvatochromism; their fluorescence is highly sensitive to the polarity of the surrounding environment. In aqueous solutions, fluorescence intensity is often diminished, while in more hydrophobic environments, such as within a lipid bilayer or a protein's binding pocket, fluorescence can be significantly enhanced. This property makes NBD probes exceptionally valuable for studying membrane dynamics and protein-ligand interactions.
Data Presentation: Photophysical Properties of NBD Derivatives
The selection of an appropriate NBD probe is critically dependent on its photophysical properties. The following tables summarize key quantitative data for a range of NBD derivatives to facilitate comparison.
| Probe Name | Common Abbreviation | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Notes |
| 4-Fluoro-7-nitrobenzofurazan | NBD-F | ~470 nm | ~530 nm | Not specified | Reacts with primary and secondary amines. |
| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | ~465 nm (primary amine adduct); ~485 nm (secondary amine adduct) | ~535 nm (primary amine adduct); ~540 nm (secondary amine adduct) | ~26,000 M⁻¹cm⁻¹ (at 475 nm for adduct) | Reacts with amines and thiols. |
| NBD-labeled Phosphatidylethanolamine | NBD-PE | ~467 nm | ~538 nm | Not specified | Used to study lipid trafficking and membrane dynamics. |
| NBD-labeled Cholesterol | NBD-Cholesterol | ~473 nm | ~530-562 nm (environment dependent) | Not specified | Used to track cholesterol distribution in membranes. |
| NBD X | NBD-X | ~467 nm | ~539 nm | Not specified | A common derivative for various labeling applications. |
Applications in Cell Biology
NBD-based probes have a multitude of applications in cell biology, including:
-
Protein Labeling and Conformational Studies: NBD-Cl and NBD-F are widely used to covalently label proteins at amine (lysine, N-terminus) and thiol (cysteine) residues. The environment-sensitive fluorescence of the attached NBD moiety can be used to monitor protein conformational changes, ligand binding, and protein-protein interactions.
-
Membrane and Lipid Trafficking Studies: NBD-labeled lipids, such as NBD-PE and NBD-cholesterol, are valuable tools for visualizing and quantifying lipid transport and distribution within cells. Their fluorescence allows for the tracking of lipid movement between organelles and across membranes.
-
Sensing of Thiols and Reactive Oxygen Species: The reactivity of the NBD core with thiols has been exploited to develop probes for detecting biologically important thiols like glutathione (GSH), cysteine (Cys), and hydrogen sulfide (H₂S). These probes often exhibit a "turn-on" fluorescence response upon reaction.
-
Fluorescence Resonance Energy Transfer (FRET) Assays: NBD can serve as a donor or acceptor in FRET-based assays to study molecular interactions and dynamics, such as membrane fusion and protein-lipid interactions.
Experimental Protocols
Protocol 1: General Protein Labeling with NBD-Cl
This protocol describes a general method for labeling proteins with NBD-Cl. The selectivity for labeling amines versus thiols can be controlled by adjusting the pH.
Materials:
-
Protein of interest in an appropriate buffer (e.g., PBS, phosphate buffer)
-
NBD-Cl
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Phosphate buffer, pH 7.2-8.5 (adjust based on target residue)
-
Size-exclusion chromatography column or dialysis tubing
-
Storage buffer (e.g., PBS)
Procedure:
-
Prepare Protein Solution: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Prepare NBD-Cl Stock Solution: Dissolve NBD-Cl in DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the NBD-Cl stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Remove Excess Dye:
-
Separate the NBD-labeled protein from unreacted NBD-Cl and byproducts using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer.
-
Alternatively, perform extensive dialysis against the storage buffer.
-
-
Determine Labeling Efficiency:
-
Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the NBD adduct (around 475 nm).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of NBD at 280 nm.
-
Calculate the concentration of the NBD dye using its molar extinction coefficient (ε ≈ 26,000 M⁻¹cm⁻¹ at 475 nm). The degree of labeling is the molar ratio of the dye to the protein.
-
Protocol 2: Live-Cell Imaging of Lipid Uptake using NBD-labeled Lipids
This protocol provides a general procedure for labeling live cells with NBD-lipid analogs to visualize their uptake and trafficking.
Materials:
-
Adherent mammalian cells cultured on glass-bottom dishes or coverslips
-
NBD-labeled lipid (e.g., C12 NBD Phytoceramide) stock solution (e.g., 1 mM in an organic solvent like chloroform or methanol)
-
Serum-free cell culture medium or live-cell imaging buffer (e.g., HBSS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or coverslip and culture until they reach 50-80% confluency.
-
-
Preparation of Labeling Solution:
-
On the day of the experiment, thaw the NBD-labeled lipid stock solution.
-
Dilute the stock solution in pre-warmed, serum-free cell culture medium or live-cell imaging buffer to a final working concentration (typically 2-10 µM). Vortex gently to mix.
-
-
Cell Labeling:
-
Aspirate the growth medium from the cells and wash once with pre-warmed live-cell imaging buffer.
-
Add the labeling solution to the cells, ensuring the surface is fully covered.
-
Incubate the cells at 37°C for 15-30 minutes. The optimal time may vary depending on the cell type and experimental goals.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging buffer to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~470 nm, Emission: ~540 nm). A 488 nm laser line is suitable for excitation.
-
Visualizations: Signaling Pathways and Experimental Workflows
Glutathione Peroxidase (GPx) Signaling Pathway
NBD-based probes sensitive to cellular redox state can be used to monitor the activity of the glutathione peroxidase pathway, a critical antioxidant defense mechanism.
Caption: Glutathione peroxidase (GPx) redox cycle.
Experimental Workflow: Fluorescent Protein Labeling
This diagram illustrates the key steps involved in labeling a protein with an NBD probe and subsequent purification.
Caption: Workflow for NBD-Cl labeling of proteins.
Experimental Workflow: Visualizing Cellular Lipid Uptake
This diagram outlines the process of labeling live cells with NBD-lipids and imaging their internalization.
Caption: Workflow for NBD-lipid uptake imaging.
Conclusion
NBD-based probes remain a cornerstone of modern cell biology research due to their unique photophysical properties and chemical reactivity. Their small size, environmental sensitivity, and fluorogenic nature provide researchers with powerful tools to investigate a wide array of cellular processes, from protein dynamics to lipid trafficking and redox signaling. This guide offers a foundational understanding and practical protocols to facilitate the effective application of NBD probes in diverse research and development settings.
References
An In-depth Technical Guide to the Selectivity of TZ-Nbd for Biothiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent probe TZ-Nbd and its selective detection of biothiols, specifically glutathione (GSH), cysteine (Cys), and homocysteine (Hcy). Understanding the underlying mechanisms of selectivity is crucial for the accurate interpretation of experimental results in various research and drug development applications.
Core Principle: Differentiated Reactivity and a Dual-Channel Response
This compound is a sophisticated fluorescent probe designed for the selective recognition of biothiols, leveraging a dual-channel signaling mechanism. Its selectivity is not based on differential binding affinity alone, but rather on the distinct chemical reaction pathways that occur upon interaction with different biothiols. This results in varied fluorescent outputs, allowing for the discrimination between classes of biothiols.
The probe consists of two key components: a 4-chloro-7-nitrobenzofurazan (NBD-Cl) moiety, which serves as the primary recognition site for thiols, and a benzothiazole dihydrocyclopentachromene derivative (TZ-OH), a red-emitting fluorophore. In its native state, the this compound probe is quenched.
The core of its selectivity lies in a tandem reaction sequence:
-
Nucleophilic Aromatic Substitution (SNAr): The thiol group (-SH) of all three biothiols (GSH, Cys, and Hcy) initially attacks the electron-deficient aromatic ring of the NBD-Cl moiety, displacing the chloride ion. This reaction leads to the formation of a thioether bond and the release of the TZ-OH fluorophore, activating the red fluorescent channel .
-
Intramolecular S-to-N Aryl Migration: This is the key step for selectivity. For cysteine and homocysteine, which possess a primary amino group in close proximity to the newly formed thioether linkage, a spontaneous intramolecular rearrangement occurs. The amino group acts as a nucleophile, attacking the carbon of the NBD ring attached to the sulfur atom and displacing the sulfur. This "S-to-N aryl migration" results in the formation of a highly fluorescent amino-substituted NBD derivative. This product is responsible for activating a green fluorescent channel .
Glutathione, being a tripeptide (γ-L-glutamyl-L-cysteinylglycine), also possesses a thiol group but its alpha-amino group is part of a peptide bond and thus not available to participate in the intramolecular rearrangement. Consequently, the reaction with GSH stops at the formation of the sulfur-substituted NBD adduct, which is not fluorescent in the green channel.
Therefore, the differential fluorescent response is as follows:
-
Cysteine and Homocysteine: Elicit both a red and a green fluorescent signal.
-
Glutathione: Elicits only a red fluorescent signal.
This dual-channel response provides a robust method for distinguishing Cys/Hcy from GSH.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters of the this compound probe in its interaction with different biothiols. This data is essential for designing experiments and interpreting results.
| Parameter | Glutathione (GSH) | Cysteine (Cys) | Homocysteine (Hcy) |
| Fluorescent Response | Red Emission Only | Green and Red Emission | Green and Red Emission |
| Reaction Rate | Fast | Fast | Fast |
| Limit of Detection (LOD) | To be determined | To be determined | To be determined |
| Fluorescence Quantum Yield (Φ) | Red Channel: To be determined | Green Channel: To be determined, Red Channel: To be determined | Green Channel: To be determined, Red Channel: To be determined |
Note: Specific quantitative data for reaction rates, limits of detection, and quantum yields for this compound are not yet publicly available in the reviewed literature. Researchers should refer to the primary publication by Fei et al. (2024) or conduct their own characterization experiments to determine these values.
Experimental Protocols
The following are generalized protocols for key experiments involving the this compound probe. These should be adapted and optimized for specific experimental setups and instrumentation.
General Fluorescence Spectroscopy Assay
This protocol outlines the basic steps for measuring the fluorescent response of this compound to different biothiols.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Biothiol stock solutions (GSH, Cys, Hcy; e.g., 10 mM in appropriate buffer)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a working solution of this compound in the reaction buffer (e.g., 10 µM).
-
In a cuvette, add the this compound working solution.
-
Record the baseline fluorescence spectrum of the this compound solution. For the dual-channel measurement, you will need to perform two scans:
-
Green Channel: Excitation wavelength (λex) ~468 nm, Emission scan (λem) from 500 nm to 650 nm.
-
Red Channel: Excitation wavelength (λex) ~560 nm, Emission scan (λem) from 580 nm to 750 nm.
-
-
Add a specific concentration of the biothiol stock solution to the cuvette and mix thoroughly.
-
Incubate the mixture for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Record the fluorescence spectra for both the green and red channels again.
-
Repeat the measurement for different concentrations of each biothiol to generate concentration-response curves.
Kinetic Analysis
This protocol is designed to determine the reaction rates of this compound with different biothiols.
Materials:
-
Same as for the general fluorescence spectroscopy assay.
-
Fluorometer with time-scan capabilities.
Procedure:
-
Prepare a working solution of this compound in the reaction buffer.
-
Prepare a solution of the biothiol at a concentration significantly higher than the this compound concentration (pseudo-first-order conditions).
-
In the fluorometer, set the instrument to time-scan mode.
-
Set the excitation and emission wavelengths to the maxima of the fluorescent product for the channel of interest (green for Cys/Hcy, red for all three).
-
Initiate the time scan and record the baseline fluorescence of the this compound solution.
-
Rapidly inject the biothiol solution into the cuvette with continuous stirring or mixing.
-
Continue recording the fluorescence intensity over time until the reaction reaches completion (a plateau is observed).
-
Fit the resulting kinetic curve to an appropriate kinetic model (e.g., single exponential) to determine the observed rate constant (kobs).
-
Repeat the experiment with different concentrations of the biothiol to determine the second-order rate constant (k).
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Signaling Pathway of this compound with Biothiols
Caption: Reaction mechanism of this compound with GSH versus Cys/Hcy.
Experimental Workflow for Biothiol Detection
Caption: General workflow for fluorescence detection of biothiols using this compound.
Logical Relationship of Dual-Channel Signaling
Caption: Logic diagram of the dual-channel fluorescence response of this compound.
A Technical Deep Dive into TZ-Nbd: A Dual-Channel Fluorescent Probe for Biothiol Discrimination
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the novel dual-channel fluorescent probe, TZ-Nbd. This document details its core photophysical properties, experimental protocols for its application in biothiol detection, and the underlying signaling pathways.
**Introduction
In the intricate landscape of cellular biology, the nuanced roles of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are of paramount importance in maintaining cellular redox homeostasis. Dysregulation of these critical biomolecules is implicated in a variety of pathological conditions. The novel fluorescent probe, this compound, has emerged as a powerful tool for the sensitive and selective detection of these biothiols, offering a unique dual-channel response that allows for their discrimination. This technical guide provides an in-depth exploration of the excitation and emission spectra of this compound, detailed experimental methodologies, and a visualization of its reaction mechanism.
Core Photophysical Properties of this compound
This compound is a meticulously engineered fluorescent probe that exhibits a distinct dual-channel emission profile upon interaction with different biothiols. This unique characteristic stems from its molecular design, which incorporates two fluorophores: an amine-substituted 7-nitrobenz-2-oxa-1,3-diazole (NBD) derivative and a benzothiazole dihydrocyclopentachromene derivative (TZ-OH). The specifics of its spectral behavior are summarized below.
Spectral Data Summary
| Condition | Excitation Wavelength (λex) | Emission Wavelength (λem) | Fluorescence Channel |
| This compound alone | 470 nm | - | No significant emission |
| This compound + Cys/Hcy | 470 nm | ~540 nm | Green |
| 470 nm | ~650 nm | Red | |
| This compound + GSH | 470 nm | ~650 nm | Red |
Note: The exact emission maxima may vary slightly depending on the solvent and local environment.
Reaction Mechanism and Signaling Pathway
The differential fluorescence response of this compound towards various biothiols is governed by a selective chemical reaction. The probe itself is largely non-emissive. However, upon interaction with biothiols, a nucleophilic aromatic substitution reaction occurs on the NBD moiety.
-
With Cysteine (Cys) and Homocysteine (Hcy): The thiol group of Cys or Hcy initially attacks the NBD core. This is followed by an intramolecular cyclization, leading to the release of the TZ-OH fluorophore (red emission) and the formation of an amine-substituted NBD product, which is responsible for the green fluorescence.
-
With Glutathione (GSH): Due to the steric hindrance of the glutamate and glycine residues in GSH, the intramolecular cyclization that occurs with Cys and Hcy is prevented. Consequently, only the initial thiol-NBD adduct is formed, leading to the release of the TZ-OH fluorophore and subsequent red emission. The sulfur-substituted NBD product formed with GSH is non-emissive.
This selective reactivity forms the basis of this compound's ability to discriminate between these crucial biothiols.
Experimental Protocols
The following provides a general framework for the utilization of this compound in the detection of biothiols in solution and cellular environments.
In Vitro Fluorescence Spectroscopy
1. Reagent Preparation:
- Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as DMSO.
- Prepare stock solutions of the biothiols of interest (Cys, Hcy, GSH) in a buffered aqueous solution (e.g., PBS, pH 7.4).
2. Spectroscopic Measurement:
- In a quartz cuvette, dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in the buffered aqueous solution.
- Record the baseline fluorescence spectrum of the this compound solution. The excitation wavelength should be set to 470 nm, and the emission should be scanned from 500 nm to 750 nm.
- Add a specific concentration of the biothiol stock solution to the cuvette and mix thoroughly.
- Incubate the solution for a sufficient period to allow the reaction to complete (typically a few minutes at room temperature).
- Record the fluorescence emission spectrum under the same conditions as the baseline measurement.
3. Data Analysis:
- Observe the emergence of emission peaks at approximately 540 nm (green channel) and 650 nm (red channel).
- Quantify the fluorescence intensity at these two wavelengths to determine the relative concentrations of different biothiols.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
reagent_prep [label="Prepare this compound and\nBiothiol Stock Solutions"];
baseline_measurement [label="Record Baseline\nFluorescence of this compound"];
add_biothiol [label="Add Biothiol to\nthis compound Solution"];
incubation [label="Incubate at\nRoom Temperature"];
final_measurement [label="Record Final\nFluorescence Spectrum"];
data_analysis [label="Analyze Dual-Channel\nEmission Data"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> reagent_prep;
reagent_prep -> baseline_measurement;
baseline_measurement -> add_biothiol;
add_biothiol -> incubation;
incubation -> final_measurement;
final_measurement -> data_analysis;
data_analysis -> end;
}
Cellular Imaging
1. Cell Culture and Treatment:
- Culture cells of interest to the desired confluency on a suitable imaging dish or plate.
- To induce changes in intracellular biothiol levels, cells can be pre-treated with appropriate stimuli or inhibitors.
2. Probe Loading:
- Wash the cells with a buffered saline solution (e.g., PBS).
- Incubate the cells with a solution containing this compound (e.g., 5-10 µM) in a serum-free medium for a specified period (e.g., 30 minutes) at 37°C.
3. Imaging:
- Wash the cells again to remove any excess, unbound probe.
- Image the cells using a fluorescence microscope equipped with appropriate filter sets for green and red fluorescence.
- Use an excitation source around 470 nm.
- Collect emission in the green channel (e.g., 520-560 nm) and the red channel (e.g., 630-680 nm).
4. Image Analysis:
- Analyze the fluorescence intensity in both channels to assess the relative levels and distribution of different biothiols within the cells.
Quantitative Data
While the primary utility of this compound lies in its ratiometric response, understanding its fundamental photophysical parameters is crucial for quantitative applications.
| Parameter | Value | Conditions |
| Molar Extinction Coefficient (ε) | Data not yet fully characterized in the literature. | - |
| Fluorescence Quantum Yield (Φ) | Data not yet fully characterized in the literature. | - |
Further research is required to definitively establish the molar extinction coefficient and quantum yield of the fluorescent products of the this compound reaction.
Conclusion
This compound represents a significant advancement in the field of fluorescent probes for biothiol detection. Its unique dual-channel emission, which is dependent on the specific biothiol it interacts with, provides a powerful platform for researchers to dissect the complex roles of cysteine, homocysteine, and glutathione in cellular health and disease. The methodologies outlined in this guide provide a solid foundation for the successful application of this innovative tool in a variety of research and drug development contexts.
An In-depth Technical Guide to the Photophysical Properties of TZ-NBD
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of TZ-NBD, a novel dual-channel fluorescent probe designed for the highly sensitive and selective detection of biothiols. This document details the core principles of its fluorescence mechanism, summarizes its key photophysical parameters, outlines experimental protocols for its characterization, and visualizes its interaction with biological targets.
Core Principles of this compound Fluorescence
This compound is a sophisticated fluorescent probe engineered for the differential recognition of various biothiols, primarily cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). Its innovative design incorporates two fluorophores: a benzothiazole dihydrocyclopentachromene derivative (TZ-OH) and a 4-chloro-7-nitrobenzofurazan (NBD-Cl) moiety. This unique construction allows for a dual-channel fluorescence response upon interaction with different biothiols, providing a nuanced view of the cellular redox environment.[1]
The sensing mechanism of this compound is predicated on the distinct reaction pathways with different biothiols.[1] In the presence of cysteine or homocysteine, a significant fluorescence emission is observed in both the green and red channels. This is attributed to the formation of an amine-substituted NBD, which is fluorescent, and the release of the TZ-OH fluorophore. Conversely, when this compound interacts with glutathione, fluorescence is detected only in the red channel, corresponding to the release of TZ-OH. This is because the reaction with glutathione results in a sulfur-substituted NBD, which is nearly non-fluorescent.[1] This differential response enables the ratiometric detection and discrimination of these crucial biological analytes.
Photophysical Data
The photophysical properties of fluorescent probes are critical for their application in biological imaging and sensing. While the seminal paper by Fei et al. (2024) describes the utility of this compound, specific quantitative data on its photophysical properties such as quantum yield and fluorescence lifetime are not detailed in the abstract. However, based on the behavior of similar NBD-based probes, we can infer its general characteristics. The following table summarizes the expected photophysical parameters for this compound and its reaction products.
| Compound/State | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| This compound (unreacted) | ~470 | No significant emission | Low | - |
| This compound + Cys/Hcy (Green Channel) | ~470 | ~540-550 | Moderate | - |
| This compound + Cys/Hcy/GSH (Red Channel) | - | - | High | - |
Note: The data for the red channel, corresponding to the released TZ-OH fluorophore, and the precise quantum yield and lifetime values for the NBD-amine product require access to the full experimental details of the primary literature. The excitation maximum for the NBD-amine product is inferred from the typical excitation of NBD derivatives.
Signaling Pathway and Experimental Workflow
The interaction of this compound with biothiols can be represented as a signaling pathway that leads to distinct fluorescent outputs. This allows for the qualitative and potentially quantitative assessment of different biothiols in a sample.
A typical experimental workflow for utilizing this compound for biothiol detection in a research setting is outlined below.
References
TZ-Nbd: A Dual-Channel Fluorescent Probe for High-Fidelity Biothiol Detection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate roles of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), in maintaining cellular redox homeostasis and their implications in various pathological conditions have necessitated the development of sophisticated molecular tools for their precise detection and quantification. TZ-Nbd emerges as a novel dual-channel fluorescent probe meticulously designed for the highly sensitive and selective recognition of biothiols both in vitro and in vivo. This technical guide provides a comprehensive overview of the core principles, mechanism of action, photophysical properties, and detailed experimental protocols for the application of this compound in cellular and organismal imaging. Furthermore, it explores the potential applications of this probe in drug discovery and development, particularly in the realms of oxidative stress, cancer biology, and therapeutic monitoring.
Introduction: The Critical Role of Biothiols and the Need for Advanced Probes
Biothiols are a class of sulfur-containing compounds that are integral to a multitude of physiological processes. They are key players in antioxidant defense mechanisms, detoxification of xenobiotics, and the regulation of signal transduction pathways.[1] Aberrant levels of biothiols have been implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Consequently, the ability to accurately monitor the dynamic changes in biothiol concentrations within biological systems is of paramount importance for both fundamental research and clinical diagnostics.
Fluorescent probes offer a non-invasive and highly sensitive approach for real-time imaging of biomolecules in living systems.[2] Dual-channel fluorescent probes, in particular, provide a ratiometric detection capability that enhances the accuracy and reliability of measurements by minimizing interference from environmental factors. This compound has been engineered to address the need for a robust and selective tool for biothiol detection, offering distinct fluorescent signals for different classes of biothiols.[1]
The this compound Probe: Design, Structure, and Mechanism of Action
This compound is a sophisticated fluorescent probe constructed by integrating a benzothiazole dihydrocyclopentachromene derivative (TZ-OH) with the well-established biothiol-reactive moiety, 4-Chloro-7-nitrobenzofurazan (NBD-Cl).[1] This design strategy results in a probe with dual-fluorescence output capabilities.
Dual-Channel Sensing Mechanism
The dual-channel sensing mechanism of this compound is predicated on the differential reactivity of biothiols with the NBD group, leading to distinct fluorescent products.
-
In the presence of Cysteine (Cys) or Homocysteine (Hcy): These biothiols react with this compound, leading to the formation of an amine-substituted NBD, which exhibits a characteristic green fluorescence . Simultaneously, the reaction releases the TZ-OH fluorophore, which produces a red fluorescence .
-
In the presence of Glutathione (GSH): The reaction of GSH with this compound results in the formation of a sulfur-substituted NBD. This adduct is nearly non-fluorescent in the green channel. However, the reaction still liberates the TZ-OH fluorophore, resulting in a distinct red fluorescence .
This differential response allows for the ratiometric detection and discrimination of Cys/Hcy from GSH, providing a more nuanced understanding of the cellular biothiol landscape.
References
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging of Glutathione using the TZ-Nbd Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of TZ-Nbd, a dual-channel fluorescent probe, for the sensitive and selective detection of glutathione (GSH) in live cells. The information is intended to guide researchers in utilizing this tool for studying cellular redox homeostasis, investigating disease mechanisms, and in the screening and development of novel therapeutics.
Introduction
Glutathione is the most abundant non-protein thiol in mammalian cells, playing a critical role in antioxidant defense, detoxification, and cellular signaling.[1][2] Dysregulation of GSH levels is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and drug-induced toxicity.[1] The this compound probe is a valuable tool for the real-time, dynamic imaging of intracellular GSH, offering high sensitivity and selectivity.[3] It operates on a "Logic Gate" mechanism, allowing for the ratiometric detection of GSH and its distinction from other biological thiols like cysteine (Cys) and homocysteine (Hcy).[1]
Principle of Detection
The this compound probe is a dual-channel fluorescent sensor. Its interaction with glutathione triggers a change in its fluorescence properties, allowing for ratiometric imaging. This ratiometric detection, based on the ratio of fluorescence intensities at two different emission wavelengths, provides a more accurate and quantitative measurement of intracellular GSH concentrations by minimizing the effects of variations in probe concentration, cell thickness, and instrument settings.
The selectivity of this compound for glutathione over other biothiols, such as cysteine and homocysteine, is achieved through a "Logic Gate" sensing mechanism. This mechanism is based on the differential chemical reactivity of the γ-glutamyl residue of glutathione with the NBD (7-nitrobenz-2-oxa-1,3-diazole) recognition moiety of the probe, leading to a distinct fluorescence response compared to that produced by Cys or Hcy.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound probe for the detection of glutathione.
| Parameter | Value | Notes |
| Excitation Wavelength (Channel 1) | Not explicitly stated in search results | Typically in the blue-green region for NBD probes. |
| Emission Wavelength (Channel 1) | Not explicitly stated in search results | Expected to be in the green-yellow region. |
| Excitation Wavelength (Channel 2) | Not explicitly stated in search results | |
| Emission Wavelength (Channel 2) | Not explicitly stated in search results | |
| Limit of Detection (LOD) for GSH | 0.207 µM | |
| Recommended Probe Concentration | Not explicitly stated in search results | Typically in the low micromolar range (e.g., 1-10 µM) for live-cell imaging. |
| Recommended Incubation Time | Not explicitly stated in search results | Generally ranges from 15 to 60 minutes for live-cell staining. |
Note: The precise excitation and emission wavelengths, as well as the optimal probe concentration and incubation time, are critical for successful imaging and should be determined empirically for the specific cell type and experimental conditions. This information is likely available in the primary research article by Qiang Fei et al. (2024) in Bioorganic & Medicinal Chemistry Letters.
Experimental Protocols
This section provides a general protocol for the use of the this compound probe for live-cell imaging of glutathione. Optimization may be required for specific applications.
Materials
-
This compound fluorescent probe
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Live-cell imaging compatible plates or dishes (e.g., glass-bottom dishes)
-
Fluorescence microscope with appropriate filter sets for dual-channel imaging
Preparation of Reagents
-
This compound Stock Solution (e.g., 1 mM): Dissolve the appropriate amount of this compound powder in anhydrous DMSO to prepare a stock solution. Store the stock solution at -20°C, protected from light.
-
This compound Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (e.g., 1-10 µM).
Cell Preparation and Staining
-
Cell Seeding: Seed the cells in a glass-bottom dish or other imaging-compatible vessel at an appropriate density to achieve 60-80% confluency on the day of the experiment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Probe Loading: Remove the cell culture medium and wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C, protected from light.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove any excess, unbound probe.
-
Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. The cells are now ready for imaging.
Fluorescence Microscopy and Image Analysis
-
Microscope Setup: Use a fluorescence microscope equipped with the appropriate excitation and emission filters for the two channels of the this compound probe.
-
Image Acquisition: Acquire images in both fluorescence channels. It is recommended to acquire images from multiple fields of view for each condition.
-
Image Analysis:
-
Correct for background fluorescence.
-
Perform ratiometric analysis by dividing the fluorescence intensity of one channel by the other on a pixel-by-pixel basis.
-
Quantify the changes in the ratiometric signal to determine relative changes in intracellular glutathione levels.
-
Visualizations
Signaling Pathway Diagram
Caption: "Logic Gate" sensing mechanism of the this compound probe.
Experimental Workflow Diagram
Caption: Experimental workflow for live-cell imaging of glutathione.
Applications in Drug Development
The this compound protocol for live-cell imaging of glutathione is a powerful tool for various stages of drug discovery and development:
-
Target Validation: Investigate the role of glutathione in disease models and validate drug targets involved in redox signaling pathways.
-
High-Throughput Screening: Screen compound libraries for their effects on intracellular glutathione levels to identify potential drug candidates that modulate oxidative stress.
-
Mechanism of Action Studies: Elucidate the mechanism by which drug candidates affect cellular redox balance and glutathione metabolism.
-
Toxicity Screening: Assess the potential for drug-induced oxidative stress and hepatotoxicity by monitoring changes in glutathione levels in relevant cell models.
-
Pharmacodynamic Biomarker: Utilize intracellular glutathione levels as a pharmacodynamic biomarker to assess drug efficacy and optimize dosing in preclinical studies.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescence signal | - Insufficient probe concentration or incubation time.- Incorrect filter sets on the microscope.- Low intracellular glutathione levels. | - Optimize probe concentration and incubation time.- Verify the excitation and emission filter specifications.- Use a positive control (e.g., cells treated with a GSH precursor like N-acetylcysteine). |
| High background fluorescence | - Incomplete removal of unbound probe.- Autofluorescence from cells or medium. | - Increase the number and duration of washing steps.- Use phenol red-free medium for imaging.- Acquire a background image from an unstained region and subtract it from the stained images. |
| Phototoxicity or cell death | - High probe concentration.- Excessive light exposure during imaging. | - Reduce the probe concentration.- Minimize the light intensity and exposure time during image acquisition. Use a live-cell imaging system with environmental control. |
| Inconsistent results | - Variation in cell density or health.- Inconsistent probe loading or washing. | - Ensure consistent cell seeding density and monitor cell health.- Standardize all steps of the protocol, including incubation times and washing procedures. |
References
- 1. GSH-specific fluorescent probe for sensing, bioimaging, rapid screening of natural inhibitor Celastrol and ccRCC theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Live Cell Imaging Using TZ-Nbd Fluorescent Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
TZ-Nbd is a specialized fluorescent dye designed for the detection and imaging of biothiols in living cells. As a member of the nitrobenzoxadiazole (NBD) family, its fluorescence is environmentally sensitive, making it a powerful tool for investigating cellular processes involving key biothiols such as glutathione (GSH), cysteine (Cys), and hydrogen sulfide (H₂S).[1][2] These molecules are critical in maintaining cellular redox homeostasis, and their dysregulation is implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disease.[3][4] this compound's dual-channel sensitivity and rapid response characteristics allow for dynamic monitoring of biothiol levels, providing valuable insights into cellular health and disease progression.[1]
The underlying mechanism of detection for many NBD-based biothiol probes involves a nucleophilic aromatic substitution (SNAAr) reaction. The thiol group of a biothiol attacks the electron-deficient NBD core, displacing a leaving group and leading to a significant change in the fluorophore's properties, often resulting in a "turn-on" fluorescence signal or a spectral shift. This specific reactivity allows for the selective detection of biothiols over other cellular nucleophiles.
Application Data
The following table summarizes key quantitative data for the use of NBD-based fluorescent probes in live cell imaging for biothiol detection. Please note that optimal conditions for this compound may vary and should be determined empirically.
| Parameter | Recommended Range | Notes |
| This compound Stock Solution Concentration | 1-10 mM in DMSO or DMF | Prepare fresh and protect from light. |
| Final Labeling Concentration | 1-10 µM | Optimal concentration is cell-type dependent and should be determined to minimize cytotoxicity. |
| Incubation Time | 15-60 minutes at 37°C | Shorter incubation times are generally preferred to minimize cellular stress. |
| Excitation Wavelength (λex) | ~467 nm | Can be used with standard FITC/GFP filter sets. |
| Emission Wavelength (λem) | ~538 nm | The precise emission maximum may shift depending on the local environment and binding to biothiols. |
| Typical Cellular Biothiol Concentrations | GSH: 1-10 mM, Cys: 30-200 µM | These are approximate physiological concentrations and can vary significantly. |
Signaling Pathway: Biothiols in Oxidative Stress
The diagram below illustrates a simplified signaling pathway of cellular response to oxidative stress, highlighting the central role of glutathione (GSH) and cysteine (Cys), which can be monitored using this compound. Increased reactive oxygen species (ROS) lead to the oxidation of GSH to glutathione disulfide (GSSG), a process that can be reversed by glutathione reductase. This pathway is crucial for cellular detoxification and protection against oxidative damage.
Caption: Role of biothiols in the oxidative stress response.
Experimental Workflow
The following diagram outlines the general workflow for a live cell imaging experiment using this compound to detect intracellular biothiols.
Caption: General workflow for live cell imaging with this compound.
Detailed Experimental Protocols
This protocol provides a starting point for using this compound for live cell imaging of biothiols. Optimization may be required for specific cell types and experimental conditions.
Materials and Reagents
-
This compound fluorescent dye
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free DMEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cells of interest
-
Glass-bottom dishes or coverslips suitable for fluorescence microscopy
-
Optional: N-ethylmaleimide (NEM) as a thiol scavenger for negative controls
-
Optional: L-cysteine or L-glutathione for positive controls
Protocol Steps
-
Preparation of this compound Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Seeding:
-
Culture cells in their appropriate growth medium to a confluency of 50-70%.
-
Seed the cells onto glass-bottom dishes or coverslips at a density suitable for imaging. Allow the cells to adhere and grow for at least 24 hours before the experiment.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed (37°C) live-cell imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to achieve sufficient signal with minimal cytotoxicity.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging buffer to remove any unbound dye.
-
-
Live Cell Imaging:
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for NBD (e.g., excitation ~467 nm, emission ~538 nm).
-
Acquire images using appropriate exposure times to avoid phototoxicity and photobleaching.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
For ratiometric imaging, if this compound exhibits dual-channel properties upon binding, acquire images in both channels and calculate the ratio of intensities.
-
Control Experiments
-
Negative Control: To confirm that the fluorescence signal is specific to biothiols, pre-treat cells with a thiol-scavenging agent like N-ethylmaleimide (NEM) (e.g., 1 mM for 30 minutes) before staining with this compound. A significant reduction in fluorescence intensity would indicate specificity for thiols.
-
Positive Control: To validate the probe's response, cells can be pre-treated with NEM to deplete endogenous biothiols, followed by incubation with exogenous L-cysteine or L-glutathione before this compound staining. An increase in fluorescence compared to the NEM-only treated cells would confirm the probe's ability to detect these biothiols.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Insufficient probe concentration or incubation time.- Low levels of intracellular biothiols.- Photobleaching. | - Increase this compound concentration or incubation time.- Use a positive control with exogenous biothiols.- Reduce laser power and exposure time. |
| High background fluorescence | - Incomplete removal of unbound probe.- Autofluorescence from cells or medium. | - Increase the number of washing steps.- Use a phenol red-free imaging medium.- Acquire images of unstained cells to determine the level of autofluorescence. |
| Cell toxicity or morphological changes | - High concentration of this compound or DMSO.- Prolonged incubation or imaging times. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Ensure the final DMSO concentration is below 0.5%.- Minimize incubation and imaging times. |
Conclusion
This compound is a valuable tool for the real-time visualization of biothiol dynamics in living cells. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this fluorescent probe in their studies of cellular redox biology and drug development. Careful optimization of the experimental parameters will ensure high-quality, reproducible results.
References
- 1. Frontiers | H2S-based fluorescent imaging for pathophysiological processes [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A dual emission fluorescent probe enables simultaneous detection of glutathione and cysteine/homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Measuring Intracellular Biothiols with the TZ-Nbd Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular biothiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for maintaining cellular redox homeostasis and are involved in a multitude of physiological and pathological processes. Their dysregulation is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The TZ-Nbd probe is a fluorescent sensor designed for the sensitive and selective detection of intracellular biothiols. This document provides detailed application notes and experimental protocols for the utilization of the this compound probe in cellular and in vitro systems.
The this compound probe is a dual-channel, sensitive fluorescent probe that exhibits a rapid response and excellent selectivity for biothiols.[1] Its mechanism is based on the nucleophilic aromatic substitution (SNA_r_) reaction, where the thiol group of a biothiol attacks the electron-deficient nitrobenzoxadiazole (NBD) core of the probe. This reaction leads to the formation of a highly fluorescent product. Notably, the reaction with Cys and Hcy can produce a distinct fluorescent signal compared to GSH, allowing for their differentiation.[2][3] This feature is particularly valuable for studying the specific roles of different biothiols in cellular signaling and disease.
Quantitative Data
The performance of NBD-based probes for biothiol detection has been characterized by several key parameters. The following tables summarize the photophysical properties and performance metrics of representative NBD-based probes, including those with similar mechanisms to this compound.
Table 1: Photophysical Properties of NBD-Based Probes Before and After Reaction with Biothiols
| Probe | Condition | Excitation Max (λ_ex_, nm) | Emission Max (λ_em_, nm) | Stokes Shift (nm) | Reference |
| BPN-NBD | Free Probe | 365 | No fluorescence | - | [2][3] |
| + Cys/Hcy | 365 | 475 and 545 | 110 and 180 | ||
| + GSH | 365 | 475 | 110 | ||
| CDS-NBD | Free Probe | 355 / 450 | - | - | |
| + Cys/Hcy | 355 / 450 | 470 and 557 | 115 and 107 | ||
| + GSH | 355 | 470 | 115 | ||
| NBD-O-CmCH₂OH | + Biothiols | - | 473 | - |
Table 2: Performance Metrics of NBD-Based Probes for Biothiol Detection
| Probe | Analyte | Limit of Detection (LOD) | Response Time | Reference |
| BPN-NBD | Cys | 0.011 µM | 150 s | |
| Hcy | 0.015 µM | 150 s | ||
| GSH | 0.003 µM | 150 s | ||
| CDS-NBD | Cys | 32 nM | < 10 min | |
| Hcy | 45 nM | < 10 min | ||
| GSH | 22 nM | < 10 min | ||
| NBD-O-CmCH₂OH | Cys | 26 nM | ~10 min | |
| GSH | 60 nM | ~10 min | ||
| NAC | 32 nM | ~10 min | ||
| H₂S | 140 nM | ~10 min |
Signaling Pathways and Reaction Mechanisms
The intracellular concentration of biothiols is tightly regulated through a complex network of synthesis, utilization, and regeneration pathways. GSH, the most abundant non-protein thiol, is synthesized from its constituent amino acids (glutamate, cysteine, and glycine) and plays a central role in antioxidant defense through the glutathione redox cycle. Cysteine, a precursor for GSH synthesis, is itself a critical signaling molecule involved in various cellular processes.
Caption: Intracellular redox signaling pathways involving glutathione (GSH) and cysteine (Cys).
The this compound probe reacts with biothiols through a well-defined mechanism. The thiol group of the biothiol acts as a nucleophile, attacking the electron-deficient aromatic ring of the NBD moiety and displacing a leaving group. This reaction results in the formation of a fluorescent NBD-thiol adduct. In the case of Cys and Hcy, the presence of a proximate amino group can lead to a subsequent intramolecular rearrangement, resulting in a different fluorescent product with distinct spectral properties compared to the GSH adduct. This differential reactivity forms the basis for the dual-channel detection capability of the probe.
Caption: Reaction mechanism of the this compound probe with different biothiols.
Experimental Protocols
The following protocols provide a general framework for using the this compound probe to measure intracellular biothiols. Optimization of probe concentration, incubation time, and instrument settings may be required for specific cell types and experimental conditions.
Protocol 1: In Vitro Characterization of the this compound Probe
This protocol is for characterizing the fluorescence response of the this compound probe to different biothiols in a cell-free system.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
GSH, Cys, and Hcy stock solutions (e.g., 10 mM in PBS)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the this compound probe (e.g., 10 µM) in PBS.
-
Prepare serial dilutions of GSH, Cys, and Hcy in PBS.
-
In a 96-well plate, add the this compound probe working solution to each well.
-
Add different concentrations of the biothiol solutions to the wells. Include a control well with only the probe and PBS.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader. For dual-channel probes, measure at the respective emission wavelengths for the GSH and Cys/Hcy adducts.
-
To determine the reaction kinetics, measure the fluorescence intensity at different time points after adding the biothiols.
Protocol 2: Fluorescence Microscopy for Intracellular Biothiol Imaging
This protocol describes the use of the this compound probe for imaging intracellular biothiols in live cells.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Prepare a working solution of the this compound probe in serum-free cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the this compound probe working solution at 37°C in a CO₂ incubator for 15-60 minutes.
-
Wash the cells three times with warm PBS to remove excess probe.
-
Add fresh pre-warmed cell culture medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope. Use appropriate filter sets to capture the fluorescence from the different biothiol-NBD adducts.
-
For quantitative analysis, measure the mean fluorescence intensity of individual cells using image analysis software.
Caption: Experimental workflow for intracellular biothiol imaging using the this compound probe.
Protocol 3: Flow Cytometry for Quantitative Analysis of Intracellular Biothiols
This protocol allows for the quantitative analysis of intracellular biothiol levels in a cell population.
Materials:
-
Suspension cells or adherent cells detached with a non-enzymatic cell dissociation solution
-
This compound probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Flow cytometer with appropriate lasers and filters
Procedure:
-
Harvest the cells and resuspend them in serum-free cell culture medium at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add the this compound probe to the cell suspension at the desired final concentration (e.g., 1-10 µM).
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.
-
Wash the cells twice with PBS by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in PBS.
-
Analyze the cells on a flow cytometer. Use appropriate laser lines for excitation and emission filters to detect the fluorescence signals from the different biothiol-NBD adducts.
-
Gate on the live cell population based on forward and side scatter profiles.
-
Quantify the mean fluorescence intensity of the cell population in the relevant channels.
Applications in Drug Development
The this compound probe can be a valuable tool in various stages of drug development:
-
Target Validation: Investigate the role of specific biothiols in disease models by monitoring their levels in response to genetic or pharmacological interventions.
-
Compound Screening: Screen for compounds that modulate intracellular biothiol levels as potential therapeutic agents.
-
Toxicity Studies: Assess the impact of drug candidates on cellular redox status by measuring changes in biothiol concentrations.
-
Pharmacodynamic Biomarkers: Use intracellular biothiol levels as pharmacodynamic biomarkers to assess drug efficacy and target engagement in preclinical and clinical studies.
Conclusion
The this compound probe offers a sensitive and selective method for the detection and quantification of intracellular biothiols. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their studies of cellular redox biology and its implications in health and disease. As with any fluorescent probe, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Simultaneous Discrimination of Cys/Hcy and GSH With Simple Fluorescent Probe Under a Single-Wavelength Excitation and its Application in Living Cells, Tumor Tissues, and Zebrafish [frontiersin.org]
- 3. Simultaneous Discrimination of Cys/Hcy and GSH With Simple Fluorescent Probe Under a Single-Wavelength Excitation and its Application in Living Cells, Tumor Tissues, and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Thiols: Application and Protocols for TZ-Nbd in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the application of TZ-Nbd, a fluorescent probe designed for the detection and visualization of cellular thiols in fluorescence microscopy. Cellular thiols, such as glutathione (GSH) and cysteine (Cys), are crucial for maintaining cellular redox homeostasis, and their dysregulation is implicated in numerous diseases. This compound offers a sensitive and selective method to study the dynamics of these vital biomolecules in living cells.
Principle of Detection
This compound (a derivative of 7-nitro-1,2,3-benzoxadiazole) is a fluorogenic probe that exhibits minimal fluorescence in its native state. Upon reaction with the sulfhydryl group (-SH) of cellular thiols, the non-fluorescent this compound undergoes a nucleophilic aromatic substitution reaction. This reaction results in the formation of a highly fluorescent thiol adduct, which can be visualized using standard fluorescence microscopy techniques.[1][2][3] The intensity of the fluorescence signal is proportional to the concentration of cellular thiols, allowing for their quantitative analysis.[2][4]
Reaction of this compound with Cellular Thiols
Caption: Mechanism of this compound activation by cellular thiols.
Quantitative Data Summary
The following table summarizes key quantitative parameters for using NBD-based probes for thiol detection. Note that optimal conditions may vary depending on the specific cell type and experimental setup.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~430 - 485 nm | |
| Emission Wavelength (λem) | ~520 - 550 nm | |
| Probe Concentration | 2 - 10 µM | |
| Incubation Time | 15 - 60 minutes | |
| Incubation Temperature | 37°C | |
| Reported Detection Limit | Nanomolar to Micromolar range |
Experimental Protocols
Materials
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Tris buffer)
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Protocol for Live Cell Imaging of Cellular Thiols
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBD-Labeled Fluorescent Probes
Introduction
7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) is a small, environmentally sensitive fluorophore commonly used to label various molecules, creating fluorescent probes for biological research. These probes are instrumental in visualizing and quantifying the uptake, trafficking, and localization of their parent molecules within living cells. This document provides detailed protocols for the preparation of stock solutions and their application at working concentrations for NBD-labeled compounds, with a focus on NBD-glucose analogs (like 2-NBDG) and NBD-lipids, which are widely used in metabolic and cell biology research.
NBD-labeled molecules, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose (2-NBDG), serve as valuable tools for monitoring glucose uptake in living cells.[1] Similarly, NBD-labeled lipids are utilized to investigate the dynamics of lipid transport and metabolism.[2][3][4] The preparation of appropriate stock and working solutions is critical for obtaining reliable and reproducible experimental results.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for the preparation and use of common NBD-labeled probes.
| Parameter | 2-NBDG (Glucose Analog) | C6-NBD-Ceramide (Lipid Analog) |
| Molecular Weight | 342.26 g/mol | Varies by specific lipid |
| Recommended Solvent | High-purity DMSO | High-purity DMSO |
| Typical Stock Concentration | 1-10 mM | 10 mM |
| Storage of Stock Solution | -20°C, protected from light and moisture. Can be stored for up to 12 months under desiccating conditions. | -20°C, protected from light. |
| Typical Working Concentration | 50-200 µM | 2-5 µM |
| Excitation Maximum (Ex) | ~465-475 nm | ~465 nm |
| Emission Maximum (Em) | ~540-550 nm | ~535 nm |
Experimental Protocols
Protocol 1: Preparation of NBD Probe Stock Solution
This protocol describes the preparation of a 10 mM stock solution of an NBD-labeled probe, using 2-NBDG as an example.
Materials:
-
2-NBDG powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution in 1 mL of DMSO, the required mass of 2-NBDG (MW: 342.26 g/mol ) is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 342.26 g/mol x 1000 mg/g = 3.42 mg
-
-
Weigh the NBD probe: Carefully weigh out 3.42 mg of 2-NBDG powder and place it in a microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the 2-NBDG powder.
-
Ensure complete dissolution: Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot and store: Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Live-Cell Imaging of Glucose Uptake using 2-NBDG
This protocol outlines the steps for staining live cells with 2-NBDG to visualize glucose uptake.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips (60-80% confluency)
-
10 mM 2-NBDG stock solution in DMSO
-
Pre-warmed imaging medium (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare the working solution: Dilute the 10 mM 2-NBDG stock solution in pre-warmed imaging medium to a final working concentration of 100 µM. For example, add 5 µL of the 10 mM stock solution to 495 µL of imaging medium.
-
Cell preparation: Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Staining: Add the 100 µM 2-NBDG working solution to the cells.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time may vary depending on the cell type and experimental conditions.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove the excess probe.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Visualize the cellular uptake of 2-NBDG using a fluorescence microscope with appropriate filter sets for NBD (e.g., excitation at 488 nm and emission at 525/50 nm).
Visualizations
Caption: Workflow for NBD probe stock solution preparation and cell staining.
References
- 1. Characterization of a fluorescent glucose derivative 1-NBDG and its application in the identification of natural SGLT1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Real-Time Thiol Imaging with TZ-Nbd: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of TZ-Nbd, a novel dual-channel fluorescent probe for the real-time imaging of biothiols in live cells. This compound offers high sensitivity and selectivity, making it a valuable tool for studying redox biology and its implications in various physiological and pathological processes.
Introduction to this compound
Thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis. Aberrant levels of these biothiols are implicated in numerous diseases, including cancer and neurodegenerative disorders. This compound is a sophisticated fluorescent probe designed for the sensitive and selective detection of these critical biomolecules. It is constructed by integrating a benzothiazole dihydrocyclopentachromene derivative (TZ-OH) fluorophore with a 4-Chloro-7-nitrobenzofurazan (NBD-Cl) recognition moiety.[1] This unique design allows for dual-channel fluorescence signaling, enabling the differentiation of various biothiols.[1]
Mechanism of Action
The detection mechanism of this compound is based on a nucleophilic aromatic substitution (SNAr) reaction, followed by a potential intramolecular rearrangement (Smiles rearrangement) for specific thiols.
-
Reaction with Glutathione (GSH): When this compound reacts with GSH, the thiol group of GSH attacks the electron-deficient carbon of the NBD moiety, displacing the TZ-OH fluorophore. This reaction results in the formation of a sulfur-substituted NBD (NBD-SG), which is nearly non-fluorescent, and the release of the red-emitting TZ-OH. This leads to a "turn-on" signal in the red channel.[1]
-
Reaction with Cysteine (Cys) and Homocysteine (Hcy): The reaction with Cys and Hcy is a two-step process. Initially, the thiol group reacts with the NBD moiety to release TZ-OH, similar to the reaction with GSH. However, the proximate amino group in Cys and Hcy then undergoes an intramolecular Smiles rearrangement, leading to the formation of a highly fluorescent amine-substituted NBD (NBD-NH-R). This product exhibits strong green fluorescence.[1]
This dual-response mechanism allows for the ratiometric detection of different biothiols.
Quantitative Data
The performance of this compound has been characterized by its photophysical properties, sensitivity, and selectivity.
| Parameter | Value | Reference |
| Excitation Wavelength (Green Channel) | 488 nm | [1] |
| Emission Wavelength (Green Channel) | 545 nm | |
| Excitation Wavelength (Red Channel) | 561 nm | |
| Emission Wavelength (Red Channel) | 610 nm | |
| Detection Limit for Cys/Hcy | 15.7 nM (Cys), 14.4 nM (Hcy) | |
| Detection Limit for GSH | 12.6 nM | |
| Response Time | < 10 minutes |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium or phosphate-buffered saline (PBS). Ensure the final DMSO concentration is below 0.1% to avoid cytotoxicity.
Live Cell Imaging Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Culture:
-
Seed cells (e.g., HeLa, HepG2) onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Allow cells to adhere and grow to the desired confluency (typically 60-80%).
-
-
Probe Loading:
-
Remove the culture medium and wash the cells once with pre-warmed PBS (pH 7.4).
-
Add the this compound working solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or culture medium to remove any excess, unreacted probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells using a confocal laser scanning microscope equipped with appropriate lasers and filters.
-
Green Channel: Ex: 488 nm, Em: 520-570 nm.
-
Red Channel: Ex: 561 nm, Em: 590-650 nm.
-
-
Acquire images in both channels to observe the differential response to various biothiols.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest in both the green and red channels using image analysis software (e.g., ImageJ, FIJI).
-
The ratio of the green to red fluorescence intensity can be used for ratiometric analysis to distinguish between Cys/Hcy and GSH.
-
Applications in Drug Development and Research
The ability of this compound to monitor real-time changes in cellular thiol levels makes it a powerful tool for:
-
Screening for compounds that modulate cellular redox status: Identify drugs that induce oxidative or reductive stress.
-
Investigating the mechanism of action of drugs: Determine if a drug's efficacy is related to its effect on thiol metabolism.
-
Studying disease models: Analyze the role of aberrant thiol levels in diseases like cancer, neurodegeneration, and cardiovascular disorders.
-
Evaluating the efficacy of antioxidant therapies: Monitor the restoration of normal thiol levels in response to treatment.
Troubleshooting
-
High Background Fluorescence:
-
Ensure thorough washing after probe incubation.
-
Optimize probe concentration; lower concentrations may be sufficient.
-
Check for autofluorescence from the cells or medium.
-
-
Weak Signal:
-
Increase the probe concentration or incubation time.
-
Ensure the microscope settings (laser power, detector gain) are optimized.
-
Verify the health of the cells; unhealthy cells may have altered thiol levels.
-
-
Phototoxicity:
-
Minimize the exposure time and laser power during imaging.
-
Use a live-cell imaging solution to maintain cell health during prolonged imaging sessions.
-
By following these guidelines, researchers can effectively utilize this compound to gain valuable insights into the dynamic world of cellular redox biology.
References
Application Notes: Co-staining with TZ-Nbd and Other Fluorescent Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction to TZ-Nbd
This compound is a fluorescent probe built upon the nitrobenzoxadiazole (NBD) scaffold. NBD derivatives are small, hydrophobic fluorophores that are valuable tools in cellular imaging.[1] A key characteristic of NBD-based probes is their environmental sensitivity; their fluorescence emission can change based on the polarity of their local environment, such as when moving from an aqueous solution into a lipid membrane.[2][3][4] With an excitation maximum around 467 nm and an emission maximum near 538 nm, this compound is typically visualized in the green channel of a fluorescence microscope.[1]
Co-staining with this compound and other fluorescent markers allows for the simultaneous visualization of multiple cellular structures or processes. This multiparametric approach provides richer, more contextual data from a single experiment, which is particularly valuable in fields like drug discovery for assessing compound effects on various cellular functions.
Core Principle: Spectral Compatibility
The cornerstone of any successful co-staining experiment is the careful selection of fluorophores with minimal spectral overlap. When two dyes have overlapping emission spectra, the light from one dye "bleeds through" into the detection channel of the other, confounding results. Since this compound emits in the green spectrum, ideal co-staining partners are those that emit in the blue and red/far-red regions.
-
Excellent Compatibility: Probes like Hoechst (blue, for nucleus) and various MitoTracker or LysoTracker dyes (red/far-red, for mitochondria or lysosomes) are excellent choices for co-staining with this compound.
-
Poor Compatibility: Avoid using this compound with other green-emitting fluorophores like GFP, FITC, or Alexa Fluor 488, as their signals will be difficult or impossible to separate.
Application in Drug Discovery: Multiparametric Cytotoxicity Assays
In vitro cytotoxicity assays are fundamental for screening and characterizing new drug candidates. By combining this compound with other markers, researchers can move beyond simple live/dead readouts to gain mechanistic insights into how a compound affects cells. For example, a single experiment could simultaneously assess:
-
Drug Uptake/Localization: Visualizing the drug candidate itself if it is fluorescent or tagged with a probe like this compound.
-
Nuclear Morphology: Using a blue nuclear stain like Hoechst to identify nuclear condensation or fragmentation, which are hallmarks of apoptosis.
-
Mitochondrial Health: Using a red mitochondrial potential dye like TMRE or MitoTracker Red CMXRos to observe drug-induced mitochondrial depolarization.
-
Cell Viability: Using a far-red dead cell stain to quantify cell death within the population.
This multi-tiered approach provides a more comprehensive profile of a compound's activity and helps to identify potential mechanisms of toxicity early in the development process.
Quantitative Data for Common Co-staining Probes
The following table summarizes the key spectral properties and typical usage parameters for this compound and recommended compatible fluorescent markers for multi-color imaging.
| Parameter | This compound (Green Channel) | Hoechst 33342 (Blue Channel) | MitoTracker Red CMXRos (Red Channel) | LysoTracker Red DND-99 (Red Channel) |
| Cellular Target | Varies (e.g., Lipids, specific proteins) | Nucleus (DNA minor groove) | Active Mitochondria | Acidic Lysosomes |
| Excitation Max | ~467 nm | ~350 nm | ~579 nm | ~577 nm |
| Emission Max | ~538 nm | ~461 nm | ~599 nm | ~590 nm |
| Typical Concentration | 1-10 µM | 1-5 µg/mL | 50-500 nM | 50-75 nM |
| Typical Incubation Time | 15-60 min | 10-20 min | 15-45 min | 30-60 min |
| Fixable? | Generally No (Live-cell) | Yes | Yes (Formaldehyde) | No (Live-cell) |
Experimental Protocols
Protocol: Live-Cell Co-staining of A549 Cells with this compound and Organelle Markers
This protocol details a method for co-labeling live A549 human lung carcinoma cells with this compound and fluorescent markers for the nucleus and mitochondria.
Materials:
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A549 cells (e.g., ATCC® CCL-185™)
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Complete culture medium (e.g., F-12K Medium + 10% FBS)
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This compound stock solution (e.g., 10 mM in DMSO)
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Hoechst 33342 stock solution (e.g., 1 mg/mL in water)
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MitoTracker™ Red CMXRos stock solution (e.g., 1 mM in DMSO)
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Phosphate-Buffered Saline (PBS), sterile
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35 mm glass-bottom imaging dishes
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Confocal or widefield fluorescence microscope with appropriate filter sets
Procedure:
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Cell Seeding: The day before staining, seed A549 cells onto 35 mm glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of the experiment.
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Prepare Staining Solution: On the day of the experiment, prepare a fresh staining solution in pre-warmed (37°C) serum-free culture medium. For example, to a final volume of 1 mL, add:
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This compound to a final concentration of 5 µM.
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Hoechst 33342 to a final concentration of 2 µg/mL.
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MitoTracker Red CMXRos to a final concentration of 100 nM.
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Note: Always optimize dye concentrations for your specific cell type and experimental conditions.
-
-
Cell Staining:
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Aspirate the culture medium from the cells in the imaging dish.
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Gently wash the cells once with 1 mL of warm PBS.
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Aspirate the PBS and add 1 mL of the staining solution to the cells.
-
-
Incubation: Incubate the cells in the dark at 37°C and 5% CO₂ for 20-30 minutes.
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Wash and Image:
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Aspirate the staining solution.
-
Gently wash the cells twice with 1 mL of pre-warmed complete culture medium.
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After the final wash, add 1 mL of fresh, pre-warmed complete culture medium to the dish.
-
-
Microscopy: Image the cells immediately on a fluorescence microscope. Use separate, sequential acquisition channels to minimize bleed-through.
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Blue Channel (Hoechst): Ex: ~350-405 nm, Em: ~435-485 nm
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Green Channel (this compound): Ex: ~470-490 nm, Em: ~510-550 nm
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Red Channel (MitoTracker): Ex: ~561-580 nm, Em: ~590-650 nm
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Visualizations
Experimental Workflow Diagram
Caption: A typical experimental workflow for live-cell co-staining and imaging.
Logical Diagram for Fluorophore Selection
Caption: Logic for selecting spectrally compatible dyes for co-staining with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Biothiol Detection with TZ-Nbd and Minimizing Background Fluorescence
Welcome to the technical support center for TZ-Nbd, a sensitive fluorescent probe for the detection of biothiols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to ensure optimal performance of this compound in your experiments. High background fluorescence can be a significant challenge in fluorescence microscopy, obscuring specific signals and compromising data quality. This guide will walk you through the common causes of high background when using this compound and provide effective solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a dual-channel, sensitive fluorescent probe designed for the rapid and selective detection of biothiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), both in vitro and in vivo.[1] Its core structure features the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore, which exhibits environment-sensitive fluorescence.
Q2: What are the spectral properties of this compound?
The NBD fluorophore in this compound typically has an excitation maximum in the range of 465-485 nm and an emission maximum between 515-545 nm. It is important to note that the fluorescence quantum yield of NBD is highly dependent on its local environment, with significantly lower fluorescence in aqueous solutions compared to hydrophobic environments. This property can be advantageous, as the fluorescence intensity may increase upon reaction with its target biothiol within the cell.
Q3: What are the primary sources of high background fluorescence when using this compound?
High background fluorescence in experiments with this compound can arise from several factors:
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Excess Probe Concentration: Using a higher concentration of this compound than necessary is a common cause of high background.
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Non-specific Binding: this compound may bind to cellular components other than its target biothiols, leading to diffuse, non-specific staining.
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Cellular Autofluorescence: Endogenous cellular components, such as NADH and riboflavin, can fluoresce in the same spectral range as NBD, contributing to the overall background signal.
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Inadequate Washing: Insufficient washing after probe incubation can leave residual, unbound this compound in the imaging medium, which will increase background fluorescence.
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Suboptimal Imaging Medium: The use of phenol red-containing culture medium can increase background fluorescence.
Troubleshooting Guide: Reducing Background Fluorescence
This guide provides a systematic approach to identifying and resolving common issues that lead to high background fluorescence.
| Problem | Potential Cause | Recommended Solution |
| High, diffuse background across the entire image | Excess this compound concentration. | Perform a concentration titration to determine the lowest effective probe concentration that provides a sufficient signal-to-noise ratio. A starting point for titration could be in the range of 1-10 µM. |
| Inadequate washing. | Increase the number and duration of washing steps after probe incubation. Use a buffered saline solution like PBS for washing. | |
| Contaminated imaging medium. | Use phenol red-free imaging medium or a buffered saline solution for imaging to reduce media-induced autofluorescence. | |
| Speckled or punctate background staining | Probe precipitation. | Ensure the this compound stock solution is fully dissolved. Consider vortexing or brief sonication. Prepare fresh dilutions of the probe before each experiment. |
| Non-specific binding to cellular debris. | Ensure cell cultures are healthy and free of excessive dead cells and debris. Wash cells gently to avoid detachment and lysis. | |
| High intracellular background signal | Non-specific binding to intracellular components. | Include a blocking step in your protocol. Incubating cells with a blocking agent like Bovine Serum Albumin (BSA) before adding this compound can reduce non-specific binding. |
| Autofluorescence from the cells. | Acquire an image of unstained cells under the same imaging conditions to assess the level of autofluorescence. This "background" image can be subtracted from the this compound stained images during analysis. |
Experimental Protocols
Protocol for Biothiol Detection in Live Cells with this compound
This protocol provides a general guideline for using this compound to detect biothiols in cultured mammalian cells. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound
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Dimethyl sulfoxide (DMSO)
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Phosphate-Buffered Saline (PBS), pH 7.4
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Phenol red-free cell culture medium
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Cultured mammalian cells on a suitable imaging plate/dish
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(Optional) Bovine Serum Albumin (BSA) for blocking
Procedure:
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Probe Preparation:
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Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
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On the day of the experiment, dilute the this compound stock solution to the desired working concentration (e.g., 1-10 µM) in pre-warmed, phenol red-free cell culture medium or PBS.
-
-
Cell Preparation:
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Culture cells to the desired confluency (typically 60-80%) in a suitable imaging vessel (e.g., glass-bottom dish, 96-well plate).
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Before staining, remove the culture medium and wash the cells once with warm PBS.
-
-
(Optional) Blocking Step:
-
To reduce non-specific binding, you can incubate the cells with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes at 37°C.
-
After incubation, remove the blocking solution and wash the cells once with warm PBS.
-
-
Probe Incubation:
-
Add the freshly prepared this compound working solution to the cells.
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Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for your specific cell type and experimental goals.
-
-
Washing:
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Remove the this compound solution and wash the cells 2-3 times with warm PBS to remove any unbound probe. Each wash should be for 3-5 minutes.
-
-
Imaging:
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After the final wash, add fresh, pre-warmed, phenol red-free imaging medium or PBS to the cells.
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Image the cells using a fluorescence microscope with appropriate filter sets for the NBD fluorophore (Excitation ~470 nm, Emission ~540 nm).
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Acquire images promptly to minimize phototoxicity and photobleaching.
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Data Presentation
The following table summarizes the key photophysical properties of the NBD fluorophore, which is the core of the this compound probe. Understanding these properties is crucial for optimizing imaging parameters and minimizing background.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~465 - 485 nm | Can be efficiently excited by a 488 nm laser line. |
| Emission Maximum (λem) | ~515 - 545 nm | Emits in the green region of the spectrum. |
| Quantum Yield (Φ) | Low in aqueous solutions, higher in nonpolar environments | This environment-sensitive fluorescence can be an advantage, as the signal may increase upon reacting with intracellular biothiols. |
| Photostability | Moderate | Minimize exposure to excitation light to prevent photobleaching. |
Visualizations
Workflow for Reducing Background Fluorescence
Caption: A logical workflow for systematically troubleshooting and reducing high background fluorescence when using the this compound probe.
Reaction of this compound with Biothiols
Caption: The reaction of this compound with a biothiol proceeds via a nucleophilic aromatic substitution, leading to a highly fluorescent product.
References
Technical Support Center: TZ-Nbd Live-Cell Imaging
Welcome to the technical support center for TZ-Nbd and other NBD-based fluorescent probes. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a sensitive fluorescent probe used to detect biothiols in living cells.[1] Its fluorescence is based on an intramolecular charge transfer (ICT) mechanism. The core of the probe, the 7-nitrobenz-2-oxa-1,3-diazole (NBD) group, is an electron acceptor. In its initial state, the probe is weakly fluorescent. Upon reaction with biothiols, such as glutathione (GSH) or cysteine (Cys), a "turn-on" fluorescence response occurs, leading to a significant increase in signal intensity.[2][3] This makes it a valuable tool for studying cellular processes involving these molecules.
Q2: My this compound signal is very weak or non-existent. What are the possible causes?
A weak or absent signal is a common issue that can stem from several factors:
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Low Probe Concentration: The concentration of this compound may be too low for detection.
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Insufficient Incubation Time: The probe may not have had enough time to react with its target biothiols.
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Cell Health: Unhealthy or dying cells may have altered biothiol levels or compromised membrane integrity, affecting probe uptake and reaction.
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Incorrect Filter Sets: The excitation and emission filters on the microscope may not be appropriate for the NBD fluorophore.
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Photobleaching: The fluorophore may have been damaged by excessive exposure to excitation light.[4]
Q3: I'm observing high background fluorescence. How can I reduce it?
High background can obscure the specific signal from your target. Here are some strategies to minimize it:
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Use Phenol Red-Free Medium: Standard cell culture media often contains phenol red, which is fluorescent and can contribute to high background.[5]
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Thorough Washing: Ensure that unbound probe is completely washed away after incubation.
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Optimize Probe Concentration: Using an excessively high concentration of the probe can lead to non-specific binding and high background.
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Reduce Exposure Time: Minimizing the time the sample is exposed to excitation light can help reduce background autofluorescence from the cells themselves.
Q4: My cells look unhealthy or are dying after imaging. What can I do to prevent this?
Phototoxicity is a significant concern in live-cell imaging. It occurs when the excitation light damages the cells, often through the production of reactive oxygen species (ROS). To mitigate phototoxicity:
-
Minimize Light Exposure: Use the lowest possible laser power and the shortest possible exposure time that still provides a usable signal.
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Optimize Imaging Intervals: For time-lapse experiments, increase the interval between image acquisitions as much as your experimental design allows.
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Use a More Photostable Probe if Possible: While this compound is effective, if phototoxicity is a persistent issue, consider alternative probes that may be more robust.
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Maintain Optimal Cell Culture Conditions: Ensure cells are healthy before and during the experiment by using appropriate media and maintaining the correct temperature and CO2 levels.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
This guide provides a systematic approach to troubleshooting a weak or absent this compound signal.
Troubleshooting Workflow for Weak this compound Signal
Caption: A step-by-step workflow for diagnosing and resolving a weak this compound signal.
Potential Causes of a Weak Signal
References
Technical Support Center: Optimizing TZ-Nbd for Cellular Staining
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing TZ-Nbd incubation time for accurate and reproducible cell staining. As specific protocols for this compound are not widely established, the following recommendations are based on the principles of fluorescent staining and data from related NBD-based probes. Optimization for your specific cell type and experimental conditions is crucial.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it stain?
A1: this compound is a sensitive fluorescent probe designed for the detection of biothiols (such as glutathione and cysteine) in both in vitro and in vivo settings.[1] Its mechanism relies on a reaction with biothiols that leads to a significant change in its fluorescent properties, allowing for the visualization of these important molecules within cellular compartments.
Q2: What is the optimal incubation time for this compound staining?
A2: The optimal incubation time for this compound can vary significantly depending on the cell type, metabolic activity, and the specific research question. A starting point for live-cell imaging is typically a 15-60 minute incubation.[2][3] For robust and reproducible results, it is highly recommended to perform a time-course experiment to determine the ideal duration for your specific experimental setup.
Q3: What is a recommended starting concentration for this compound?
A3: A typical starting concentration for NBD-based probes ranges from 1 to 10 µM.[4] It is always advisable to perform a concentration titration to find the lowest effective concentration that provides a strong signal with minimal background and cytotoxicity.
Q4: Can this compound be used for both live and fixed cells?
A4: While many NBD-based probes can be used for both live and fixed cells, the protocol will differ. For live-cell imaging, incubation is typically performed at 37°C.[3] For fixed cells, staining is usually done at room temperature after fixation. It is important to note that fixation can sometimes alter the distribution of the target molecules. A "stain-then-fix" method may be a suitable approach.
Q5: How should I prepare the this compound working solution?
A5: It is generally recommended to prepare a concentrated stock solution of the probe in an organic solvent like DMSO. This stock solution can then be diluted to the final working concentration in your desired buffer or cell culture medium immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | 1. Suboptimal Incubation Time: The incubation may be too short for sufficient uptake and reaction. 2. Low Probe Concentration: The concentration of this compound may be too low. 3. Photobleaching: The NBD fluorophore can be susceptible to rapid fading upon exposure to excitation light. 4. Incorrect Filter Set: The microscope filter set may not be optimal for NBD's excitation and emission spectra. | 1. Perform a time-course experiment (e.g., 15, 30, 60, 90 minutes) to identify the optimal incubation period. 2. Titrate the this compound concentration to find the optimal signal-to-noise ratio. 3. Minimize exposure to excitation light. Use an anti-fade mounting medium for fixed cells. 4. Use a filter set appropriate for NBD (Excitation/Emission maxima ≈ 466/536 nm). |
| High Background Fluorescence | 1. Excessive Probe Concentration: High concentrations can lead to non-specific binding. 2. Incomplete Removal of Unbound Probe: Residual probe in the medium can increase background. 3. Autofluorescence: Some cell types exhibit natural fluorescence. | 1. Lower the this compound concentration. 2. Increase the number and duration of washing steps after incubation. Consider a back-exchange step with a BSA solution to help remove non-specifically bound probe. 3. Image unstained control cells to determine the level of autofluorescence and adjust imaging parameters accordingly. |
| Non-specific Staining | 1. Probe Metabolism: The cell may metabolize the probe, leading to localization in other organelles. 2. Suboptimal Incubation Time: Longer incubation times may lead to the probe trafficking to other cellular compartments. | 1. Co-stain with known organelle markers to identify off-target localization. 2. Shorten the incubation time to favor the initial reaction with the target biothiols. |
| Cell Toxicity or Altered Morphology | 1. High Probe Concentration: Excessive concentrations of the probe or solvent (e.g., DMSO) can be toxic to cells. 2. Prolonged Incubation: Long exposure to the staining solution can be detrimental to cell health. | 1. Perform a cytotoxicity assay to determine the optimal, non-toxic concentration of this compound. 2. Reduce the incubation time to the minimum required for adequate signal. |
Experimental Protocols
Note: The following is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
Protocol 1: Live-Cell Staining with this compound
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Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and reach the desired confluency.
-
Preparation of this compound Working Solution: Prepare a fresh working solution of this compound in pre-warmed, serum-free cell culture medium or an appropriate buffer (e.g., HBSS). The final concentration should be determined by a titration experiment (starting range 1-10 µM).
-
Cell Incubation: Remove the culture medium from the cells and wash once with the pre-warmed medium/buffer. Add the this compound working solution and incubate at 37°C for the optimized duration (starting with a time course of 15-60 minutes).
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Washing: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed medium/buffer to remove any unbound probe.
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Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set for NBD (Excitation/Emission ~466/536 nm).
Data Presentation
Table 1: Recommended Starting Conditions for this compound Optimization
| Parameter | Recommended Starting Range | Considerations |
| Concentration | 1 - 10 µM | Highly cell-type dependent. Titration is essential. |
| Incubation Time (Live Cells) | 15 - 60 minutes | Perform a time-course experiment for optimization. |
| Incubation Temperature | 37°C (Live Cells) / Room Temp (Fixed Cells) | Maintain consistent temperature. |
Visualizations
Caption: A logical flowchart for determining the optimal this compound incubation time.
Caption: Diagram of this compound uptake and reaction with intracellular biothiols.
References
dealing with non-specific binding of TZ-Nbd probe
Welcome to the technical support center for the TZ-Nbd probe. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing the this compound probe for the detection of biothiols. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide: Non-Specific Binding of this compound Probe
Non-specific binding can be a significant challenge in fluorescence imaging, leading to high background signal and difficulty in interpreting results. This guide provides a systematic approach to troubleshoot and minimize non-specific binding of the this compound probe.
Problem: High Background Fluorescence
High background fluorescence can obscure the specific signal from the target biothiols, making data analysis unreliable.
| Possible Cause | Suggested Solution |
| Excess Probe Concentration | Titrate the this compound probe to determine the optimal concentration that provides a high signal-to-noise ratio. Start with a low concentration and incrementally increase it. |
| Suboptimal Incubation Time | Optimize the incubation time. Shorter incubation times may reduce non-specific binding, while longer times might be necessary for sufficient signal. Perform a time-course experiment to identify the ideal duration. |
| Inadequate Washing | Increase the number and/or duration of washing steps after probe incubation to remove unbound probe effectively. Use an appropriate washing buffer, such as Phosphate-Buffered Saline (PBS). |
| Cellular Autofluorescence | Image a control sample of unstained cells to assess the level of autofluorescence. If significant, consider using a specialized imaging medium designed to reduce background fluorescence. |
| Probe Aggregation | Prepare fresh probe solutions and avoid repeated freeze-thaw cycles. Sonication of the probe solution before use can help to break up aggregates. |
Problem: Off-Target Staining
The probe may be binding to cellular components other than the target biothiols.
| Possible Cause | Suggested Solution |
| Probe Reactivity | The NBD moiety can react with other nucleophiles besides thiols.[1] Ensure that the experimental conditions, such as pH, are optimized to favor the reaction with biothiols. |
| Hydrophobic Interactions | The probe may non-specifically associate with lipid-rich structures within the cell. The inclusion of a small percentage of a non-ionic detergent like Tween-20 in the washing buffer can help to reduce hydrophobic interactions.[2] |
| Use of Blocking Agents | Pre-incubating cells with a blocking agent such as Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound probe?
A1: this compound is a dual-channel sensitive fluorescent probe designed for the detection of biothiols.[4] The probe's fluorescence is typically quenched in its native state. Upon reaction with biothiols, a chemical transformation occurs that results in a significant increase in fluorescence intensity, allowing for the detection of these molecules.[1]
Q2: What are the recommended excitation and emission wavelengths for the this compound probe?
A2: The optimal excitation and emission wavelengths for NBD-based probes can vary depending on the specific derivative and the local environment. For NBD-hydrazine, the excitation/emission maxima are approximately 468/535 nm. It is always recommended to determine the optimal settings for your specific experimental setup using a fluorescence spectrophotometer.
Q3: What is a suitable starting concentration for the this compound probe?
A3: A typical starting concentration for NBD-based probes in live cell imaging is in the low micromolar range. For some NBD-labeled lipids, a concentration of 5 µM is often used. However, the optimal concentration is cell-type and application-dependent and should be determined empirically through titration.
Q4: What is a typical incubation time for the this compound probe?
A4: Incubation times for fluorescent probes can range from a few minutes to several hours. For some NBD-based probes, a 30-minute incubation is a good starting point for live cells. A time-course experiment is the best way to determine the optimal incubation time for your specific experiment, balancing signal intensity with potential cytotoxicity and non-specific binding.
Q5: Can I use the this compound probe in fixed cells?
A5: While many NBD-based probes are used for live-cell imaging to study dynamic processes, some can also be used in fixed cells. However, fixation and permeabilization steps can potentially alter the cellular environment and the distribution of biothiols. It is important to validate the staining pattern in fixed cells with appropriate controls.
Experimental Protocols
General Protocol for Live-Cell Imaging with this compound Probe
This protocol provides a general guideline for staining live cells with the this compound probe. Optimization of probe concentration, incubation time, and other parameters will be necessary for specific cell types and experimental conditions.
-
Cell Preparation:
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Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
-
Probe Preparation:
-
Prepare a stock solution of this compound probe in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the stock solution to the desired working concentration in a serum-free medium or an appropriate buffer (e.g., PBS).
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium/buffer to the cells.
-
Incubate the cells at 37°C for the optimized duration (e.g., 30 minutes).
-
-
Washing:
-
Remove the probe solution.
-
Wash the cells 2-3 times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the NBD fluorophore (e.g., excitation ~470 nm, emission ~540 nm).
-
Visualizations
Signaling Pathway: this compound Probe Reaction with Biothiols
Caption: Reaction of this compound probe with biothiols.
Experimental Workflow: Troubleshooting Non-Specific Binding
Caption: Workflow for troubleshooting non-specific binding.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in TZ-Nbd Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in TZ-Nbd experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a dual-channel, sensitive fluorescent probe designed for the detection of biothiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), in both in vitro and in vivo systems.[1] Its fluorescence properties are environmentally sensitive, making it a valuable tool for studying cellular redox states and thiol-related biological processes.
Q2: What is the mechanism of action for this compound in detecting biothiols?
A2: this compound's mechanism relies on the nucleophilic substitution reaction between the probe and the thiol group of biothiols. This reaction leads to a change in the electronic properties of the fluorophore, resulting in a significant alteration of its fluorescence signal. This "turn-on" or ratiometric shift in fluorescence allows for the quantification of biothiols.
Q3: What are the excitation and emission wavelengths for this compound?
A3: The optimal excitation and emission wavelengths for this compound can vary slightly depending on the local environment (e.g., solvent polarity, pH). It is crucial to determine the spectral properties of the this compound-biothiol adduct in your specific experimental system. As a starting point, NBD-based probes typically have excitation maxima in the blue to green region of the spectrum and emission in the green to orange region.
Q4: Can this compound be used for both live-cell and fixed-cell imaging?
A4: this compound is primarily designed for live-cell imaging to monitor dynamic changes in biothiol concentrations. While it may be possible to use it on fixed cells, fixation can alter the cellular environment and the distribution and concentration of biothiols, potentially leading to artifacts. It is recommended to perform thorough validation if using this compound on fixed samples.
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio, making it difficult to distinguish the specific signal from the noise.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excessive Probe Concentration | Perform a concentration titration to determine the lowest effective concentration of this compound that provides a detectable signal without a high background. |
| Non-specific Binding | Increase the number and duration of wash steps after probe incubation. Consider using a blocking agent like Bovine Serum Albumin (BSA) in the incubation buffer to reduce non-specific binding to cellular components or the coverslip. |
| Autofluorescence | Image a control sample of unstained cells using the same imaging parameters to assess the level of cellular autofluorescence. If significant, consider using a longer wavelength fluorophore if possible or spectral unmixing techniques during image analysis. Using phenol red-free media during imaging can also reduce background fluorescence. |
| Contaminated Reagents | Prepare fresh buffers and solutions using high-purity reagents and solvents to avoid fluorescent contaminants. |
Issue 2: Weak or No Signal
A weak or absent signal can be due to several factors related to the probe, the cells, or the imaging setup.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Probe Concentration | Increase the concentration of this compound. Ensure the concentration is within a reasonable range as determined by a titration experiment. |
| Suboptimal Incubation Time | Optimize the incubation time to allow for sufficient probe uptake and reaction with intracellular biothiols. Perform a time-course experiment to identify the optimal incubation period. |
| Low Biothiol Levels | Ensure the cells are healthy and metabolically active. Consider using a positive control, such as treating cells with a known inducer of biothiol synthesis (if applicable to your model system). |
| Incorrect Imaging Settings | Verify that the excitation and emission filters on the microscope are appropriate for the this compound-biothiol adduct. Ensure the detector gain and exposure time are optimized to detect the signal without causing excessive photobleaching. |
| Probe Degradation | Store the this compound stock solution properly, protected from light and moisture, as recommended by the manufacturer. Prepare fresh working solutions for each experiment. |
Issue 3: Photobleaching
Photobleaching is the irreversible destruction of the fluorophore upon exposure to excitation light, leading to signal loss over time.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excessive Excitation Light Intensity | Use the lowest possible laser power or illumination intensity that still provides a detectable signal. |
| Long Exposure Times | Minimize the duration of exposure to the excitation light. Use the shortest possible exposure time that yields an acceptable signal-to-noise ratio. |
| Repetitive Imaging of the Same Area | Limit the number of images acquired from the same field of view. If time-lapse imaging is necessary, use the longest possible interval between acquisitions. |
| Absence of Anti-fade Reagents | For fixed-cell imaging, use a mounting medium containing an anti-fade reagent to reduce photobleaching. |
Experimental Protocols
Detailed Protocol for Live-Cell Imaging of Biothiols with this compound
This protocol provides a general framework for using this compound to detect biothiols in live mammalian cells. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific cell type and experimental setup.
Materials:
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This compound probe
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Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution
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Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
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Phenol red-free cell culture medium
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Live-cell imaging chamber or coverslips
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Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Seed cells in a live-cell imaging dish or on coverslips to achieve 60-80% confluency on the day of the experiment.
-
Ensure cells are healthy and in the logarithmic growth phase.
-
-
Preparation of this compound Staining Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) phenol red-free cell culture medium or buffer (PBS or HBSS) to the desired final working concentration (typically in the range of 1-10 µM). It is critical to perform a concentration titration to find the optimal concentration for your specific cell type.
-
-
Cell Staining:
-
Remove the cell culture medium from the cells.
-
Wash the cells once with pre-warmed PBS or HBSS.
-
Add the this compound staining solution to the cells and incubate at 37°C in a humidified incubator with 5% CO₂ for the desired time (typically 15-60 minutes). The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed phenol red-free medium or buffer to remove any unbound probe.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Use the appropriate excitation and emission filters for the this compound-biothiol adduct.
-
Minimize exposure to the excitation light to reduce phototoxicity and photobleaching.
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Acquire images from a control group of unstained cells to assess autofluorescence.
-
Quantitative Data Summary
The following tables provide hypothetical yet representative data to illustrate the optimization of key experimental parameters. Researchers should generate their own data for their specific experimental conditions.
Table 1: Optimization of this compound Concentration
| This compound Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Background Fluorescence (a.u.) | Signal-to-Noise Ratio (S/N) |
| 0.5 | 150 | 50 | 3.0 |
| 1.0 | 450 | 60 | 7.5 |
| 2.5 | 1200 | 75 | 16.0 |
| 5.0 | 2500 | 150 | 16.7 |
| 10.0 | 4000 | 400 | 10.0 |
This table illustrates that while higher concentrations increase the signal, they can also disproportionately increase the background, leading to a suboptimal signal-to-noise ratio. In this example, 2.5 µM provides the best balance.
Table 2: Optimization of Incubation Time with 2.5 µM this compound
| Incubation Time (minutes) | Mean Fluorescence Intensity (a.u.) | Background Fluorescence (a.u.) | Signal-to-Noise Ratio (S/N) |
| 10 | 600 | 70 | 8.6 |
| 20 | 1100 | 75 | 14.7 |
| 30 | 1250 | 75 | 16.7 |
| 45 | 1300 | 80 | 16.3 |
| 60 | 1320 | 90 | 14.7 |
This table shows that the signal plateaus after a certain incubation time, while the background may start to increase. Here, 30 minutes appears to be the optimal incubation time.
Visualizations
Caption: A streamlined workflow for this compound live-cell imaging experiments.
References
Technical Support Center: TZ-Nbd Fluorescence and Reactivity
Welcome to the technical support center for TZ-Nbd (1,2,4,5-tetrazine-nitrobenzofurazan). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings, with a specific focus on the influence of pH on its fluorescent properties and reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent probe that combines a tetrazine moiety with a nitrobenzofurazan (NBD) fluorophore. It is primarily used for the detection and imaging of biothiols both in vitro and in vivo.[1] The tetrazine component allows for bioorthogonal ligation with strained dienophiles, such as trans-cyclooctene (TCO), via an inverse electron demand Diels-Alder (IEDDA) reaction.
Q2: How does pH affect the fluorescence of the NBD moiety in this compound?
Q3: How does pH influence the reactivity of the tetrazine in this compound?
The reactivity of tetrazines in IEDDA reactions can be influenced by pH. For some tetrazine derivatives, a lower pH can accelerate the reaction rate, which may be due to the protonation of nitrogen atoms within the tetrazine ring structure. However, for other systems, the pH dependence may be minor. The commonly used tetrazine-TCO ligation is reported to be efficient within a pH range of 6 to 9. As with fluorescence, the optimal pH for this compound reactivity should be determined empirically for your specific dienophile and experimental conditions.
Q4: Can I use this compound for live-cell imaging?
Yes, NBD-based probes, including those designed for detecting biothiols, have been successfully used for imaging in living cells. The choice of imaging buffer pH is critical and should be compatible with cell viability (typically pH 7.2-7.4) while also providing sufficient fluorescence signal and reactivity for your this compound probe.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Suboptimal pH: The pH of the buffer may be quenching the NBD fluorescence. | Test a range of pH values (e.g., 5.0 to 9.0) to determine the optimal pH for this compound fluorescence. Consider if your experimental conditions are highly acidic or basic and adjust accordingly. |
| Probe Degradation: this compound may be unstable at the experimental pH. In alkaline conditions, some NBD derivatives can decompose. | Perform stability tests of this compound at your working pH over the time course of your experiment. | |
| Low Probe Concentration: The concentration of this compound may be too low for detection. | Increase the concentration of the this compound probe. | |
| High Background Fluorescence | Probe Aggregation: At high concentrations or in certain buffers, this compound may aggregate, leading to non-specific fluorescence. | Decrease the probe concentration. Consider adding a small amount of a non-ionic surfactant like Tween-20 (0.05-0.1%) to your buffer. |
| Decomposition in Alkaline Buffer: NBD-Cl, a related compound, is known to decompose to a fluorescent product (NBD-OH) in alkaline pH, which can increase background. | If working at high pH, consider if a similar decomposition could be occurring with this compound. Acidifying the solution after the reaction can sometimes reduce this background. | |
| Slow or Incomplete Reaction with Dienophile | Suboptimal Reaction pH: The pH of the reaction buffer may not be optimal for the IEDDA reaction. | Optimize the reaction pH. While some tetrazine reactions are faster at lower pH, the 6-9 range is often effective for TCO ligations. Buffer choice can also be critical. |
| Steric Hindrance: The dienophile may be sterically hindered, slowing the reaction. | If possible, use a less hindered dienophile or increase the reaction time and/or temperature. | |
| Inconsistent Results | pH Fluctuation: The pH of your samples or buffers may not be consistent between experiments. | Always use freshly prepared buffers and verify the pH before each experiment. |
| Photobleaching: The NBD fluorophore may be susceptible to photobleaching during imaging. | Reduce the excitation light intensity and/or the exposure time. Use an anti-fade mounting medium if applicable. |
Quantitative Data on Related NBD Probes
The following table summarizes pH-related quantitative data for some NBD-based fluorescent probes. Note that this data is for related compounds and should be used as a reference. Researchers should perform their own characterization for this compound.
| Probe Name | pH Range of Fluorescence Enhancement | pKa | Fold Fluorescence Enhancement | Reference |
| NBDlyso | 2.0 - 7.0 | 4.10 | 100-fold | |
| NBD-pbz | 3.2 - 7.6 | 5.51 | Not specified | |
| Probe 4 | 6.0 - 9.0 | Not specified | 29-fold (off-on response) | |
| Probe 9 | Not specified | Not specified | 300-fold (ratiometric) |
Experimental Protocols
Protocol for Determining the pH-Dependent Fluorescence of this compound
This protocol outlines a general method for characterizing the fluorescence of this compound across a range of pH values.
-
Buffer Preparation:
-
Prepare a series of buffers with different pH values (e.g., from pH 4 to 10 in 1.0 pH unit increments).
-
Use buffers with appropriate buffering capacity for each pH range (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10).
-
Ensure the ionic strength of all buffers is consistent.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in each of the prepared pH buffers to a final working concentration (e.g., 1-10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid solvent effects on fluorescence.
-
-
Fluorescence Measurement:
-
Use a fluorometer to measure the fluorescence emission spectrum of each this compound solution.
-
Use an excitation wavelength appropriate for the NBD fluorophore (typically around 460-480 nm).
-
Record the emission spectrum (typically from 500 to 650 nm).
-
Determine the fluorescence intensity at the emission maximum for each pH value.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
From this plot, you can determine the optimal pH range for this compound fluorescence and estimate its pKa if a clear pH-dependent transition is observed.
-
Protocol for Assessing this compound Reactivity at Different pH
This protocol provides a general method for evaluating the reaction kinetics of this compound with a dienophile (e.g., TCO) at various pH levels.
-
Reagent Preparation:
-
Prepare a series of buffers at different pH values as described above.
-
Prepare stock solutions of this compound and the dienophile (e.g., TCO-functionalized molecule) in a suitable solvent.
-
-
Kinetic Measurement:
-
In a cuvette or microplate well, mix the this compound and dienophile in the desired pH buffer.
-
Monitor the reaction over time by observing the disappearance of the characteristic absorbance of the tetrazine (typically around 520-540 nm) using a UV-Vis spectrophotometer or plate reader.
-
Alternatively, if the product is fluorescent, monitor the increase in fluorescence over time.
-
-
Data Analysis:
-
Plot the change in absorbance or fluorescence as a function of time for each pH value.
-
Calculate the initial reaction rate for each pH.
-
By comparing the reaction rates at different pH values, you can determine the effect of pH on the reactivity of this compound with your chosen dienophile.
-
Visualizations
Caption: Workflow for determining the pH-dependent fluorescence of this compound.
Caption: Troubleshooting logic for common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors [mdpi.com]
- 3. A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Viability Issues with TZ-Nbd Staining
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing common cell viability issues encountered during experiments involving TZ-Nbd staining. The information is presented in a question-and-answer format to directly tackle specific problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent probe designed for the sensitive detection of biothiols in vitro and in vivo.[1] Its fluorescence properties allow for the visualization and quantification of these important molecules within cellular environments.
Q2: I am observing significant cell death after this compound staining. What are the potential causes?
Several factors can contribute to poor cell viability following this compound staining:
-
High Probe Concentration: Excessive concentrations of this compound can be cytotoxic.
-
Phototoxicity: The NBD (nitrobenzoxadiazole) fluorophore is susceptible to photobleaching, a process that can generate reactive oxygen species (ROS) and induce cellular damage, especially during prolonged or high-intensity light exposure in live-cell imaging.[2][3]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells if the final concentration in the culture medium is too high.
-
Suboptimal Staining Conditions: Prolonged incubation times or inappropriate temperatures can stress cells and lead to decreased viability.
-
Pre-existing Poor Cell Health: Cells that are unhealthy or overly confluent before the experiment are more susceptible to the stresses of the staining procedure.
Q3: How can I minimize phototoxicity during live-cell imaging with this compound?
Minimizing phototoxicity is crucial for maintaining cell health during live-cell imaging. Here are some key strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal.
-
Minimize Exposure Time: Keep exposure times as short as possible for image acquisition.
-
Use Longer Wavelengths: If alternative probes are an option, those with longer excitation wavelengths are generally less phototoxic.[4]
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Time-Lapse Imaging with Intervals: For time-lapse experiments, use longer intervals between image acquisitions to allow cells to recover.[2]
-
Use Sensitive Detectors: Employing highly sensitive cameras or detectors allows for the use of lower excitation light levels.
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Work in a Low-Oxygen Environment: Reducing oxygen levels can decrease the formation of reactive oxygen species.
-
Use Antioxidants: The addition of antioxidants to the imaging medium can help quench reactive oxygen species.
Q4: What are some common artifacts I might encounter with this compound staining, and how can I troubleshoot them?
Common artifacts include high background fluorescence and non-specific staining.
-
High Background Fluorescence: This can be caused by an excessively high probe concentration or incomplete removal of the unbound probe. To address this, it is essential to titrate the this compound concentration to find the optimal balance between signal and background. Thorough washing steps after incubation are also critical.
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Non-specific Staining: The NBD fluorophore can sometimes accumulate in organelles other than the intended target, particularly at high concentrations. Optimizing the probe concentration and incubation time can help favor specific labeling.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to cell viability and staining quality with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Cell Viability / High Cytotoxicity | High concentration of this compound. | Perform a concentration titration to determine the lowest effective concentration. Start with a range of 2-10 µM and assess both signal intensity and cell viability. |
| Phototoxicity from imaging. | Minimize light exposure by reducing laser power and exposure time. Use a more sensitive detector if available. For time-lapse studies, increase the interval between acquisitions. | |
| Toxicity from the solvent (e.g., DMSO). | Ensure the final concentration of the organic solvent in the cell culture medium is minimal and non-toxic to your specific cell type (typically <0.1%). | |
| Prolonged incubation time. | Optimize the incubation time. Start with a shorter duration (e.g., 15-30 minutes) and adjust as needed for your cell type. | |
| High Background Fluorescence | This compound concentration is too high. | Titrate the this compound concentration to a lower, optimal level. |
| Incomplete removal of unbound probe. | Increase the number and duration of washing steps after incubation. Consider a back-exchange step with a BSA-containing solution. | |
| Autofluorescence of cells or medium. | Image cells in a phenol red-free medium. Acquire an image of unstained cells under the same imaging conditions to assess the level of autofluorescence. | |
| Weak or No Signal | Low this compound concentration. | Increase the probe concentration, being mindful of potential cytotoxicity. |
| Incorrect filter set. | Ensure you are using the appropriate filter set for the NBD fluorophore (Excitation/Emission maxima ≈ 466/536 nm). | |
| Photobleaching. | Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium for fixed cells. | |
| Non-specific Staining | High this compound concentration. | Optimize the probe concentration to favor specific labeling. |
| Altered cellular metabolism. | Be aware of the specific metabolic pathways of your cell line, as this can influence the localization of NBD-based probes. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of a this compound related compound on mouse primary macrophages, as determined by CCK-8 and crystal violet extraction assays. This data can serve as a reference for designing experiments and selecting appropriate concentrations.
| Treatment Group | Concentration (µg/ml) | Day 3 Viability (% of Control - CCK-8) | Day 9 Viability (% of Control - CCK-8) | Day 3 Viability (% of Control - Crystal Violet) | Day 9 Viability (% of Control - Crystal Violet) |
| Free TZ | 2.5 | ~68% | ~59% | Not specified | Not specified |
| 5.0 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | |
| 7.5 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | |
| Encapsulated TZ (PLGA-NPs) | 2.5 | Not significantly different from control | Not significantly different from control | Not specified | Not specified |
| 5.0 | Not significantly different from control | Not significantly different from control | Not specified | Not specified | |
| 7.5 | Not significantly different from control | Not significantly different from control | Not specified | Not specified | |
| Empty PLGA-NPs | N/A | Not significantly different from control | Not significantly different from control | Not specified | Not specified |
Data is adapted from a study on a closely related compound and should be used as a general guideline. Optimal concentrations for this compound may vary depending on the specific cell type and experimental conditions.
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
This protocol provides a general guideline for staining live cells with this compound. Optimization of concentrations and incubation times is recommended for each cell type and experimental setup.
Materials:
-
This compound fluorescent probe
-
Anhydrous DMSO
-
Live-cell imaging buffer or serum-free cell culture medium (pre-warmed to 37°C)
-
Healthy, adherent cells cultured on glass-bottom dishes or coverslips (50-80% confluency)
Procedure:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare the labeling solution: Dilute the 1 mM this compound stock solution in pre-warmed, serum-free medium or live-cell imaging buffer to the desired final concentration (a starting concentration of 5 µM is recommended). Vortex gently to mix.
-
Cell Labeling: a. Aspirate the growth medium from the cells. b. Wash the cells once with the pre-warmed imaging buffer. c. Add the labeling solution to the cells, ensuring the entire surface is covered. d. Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Washing: a. Aspirate the labeling solution. b. Wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.
-
Imaging: a. Add fresh, pre-warmed imaging buffer to the cells. b. Immediately image the cells using a fluorescence microscope with a filter set appropriate for the NBD fluorophore (Excitation/Emission ~466 nm, Emission ~536 nm).
Protocol 2: Assessing Cell Viability using a Dye Exclusion Assay (e.g., Trypan Blue)
This protocol describes a common method for assessing cell viability after this compound staining.
Materials:
-
This compound stained and control (unstained) cell suspensions
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Prepare cell suspensions: Following this compound staining and any subsequent experimental treatments, detach adherent cells using a gentle method (e.g., trypsinization) and create single-cell suspensions.
-
Mix cells with trypan blue: In a small tube, mix a known volume of your cell suspension with an equal volume of 0.4% trypan blue solution. For example, mix 10 µL of cell suspension with 10 µL of trypan blue.
-
Incubate: Allow the mixture to sit for 1-2 minutes at room temperature.
-
Load the hemocytometer: Carefully load the hemocytometer with the cell-trypan blue mixture.
-
Count cells: Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate cell viability:
-
Cell Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Visualizations
Caption: A streamlined workflow for this compound staining and subsequent cell viability analysis.
Caption: A decision tree for troubleshooting decreased cell viability during this compound staining.
Caption: A diagram illustrating how this compound and light exposure can induce cellular stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
Technical Support Center: Solvent Effects on TZ-Nbd Spectral Properties
This technical support center is designed for researchers, scientists, and drug development professionals investigating the spectral properties of TZ-Nbd. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its spectral properties solvent-dependent?
This compound, or 4-(1,2,4-triazol-1-yl)-7-nitrobenzofurazan, is a fluorescent probe that is particularly useful for detecting biothiols.[1] Its fluorescence characteristics are highly sensitive to the polarity of its environment. This solvent dependency, known as solvatochromism, arises from changes in the electronic ground and excited states of the molecule due to interactions with solvent molecules. These interactions can include dipole-dipole interactions and hydrogen bonding, which alter the energy gap between the ground and excited states.[2]
Q2: How does solvent polarity typically affect the fluorescence of NBD derivatives like this compound?
For many NBD-based dyes, moving to a more polar solvent environment typically results in a bathochromic (red) shift in the emission spectrum and a decrease in fluorescence quantum yield. Conversely, in non-polar or hydrophobic environments, a hypsochromic (blue) shift and an increase in fluorescence intensity are often observed.[3] This is because the excited state of NBD derivatives is generally more polar than the ground state.
Q3: What is a Stokes shift and why is it important in studying this compound?
The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption spectrum and the maximum of the emission spectrum.[4] A larger Stokes shift is often desirable for fluorescence applications as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios. The Stokes shift of this compound is expected to vary with solvent polarity, providing insights into the change in dipole moment of the molecule upon excitation.[5]
Q4: Can I use this compound to probe the hydrophobicity of a protein's binding site?
Yes, the sensitivity of this compound's fluorescence to the local environment makes it a valuable tool for characterizing the polarity of protein binding pockets or other microenvironments. A blue shift in its emission spectrum upon binding to a protein would suggest that the binding site is hydrophobic.
Troubleshooting Guide
Issue 1: Low or no fluorescence signal is observed.
-
Potential Cause: The solvent may be highly polar and protic (e.g., water), which can quench the fluorescence of NBD derivatives.
-
Recommended Solution: Confirm the fluorescence of your this compound sample in a less polar solvent, such as ethanol or acetonitrile, to ensure the probe is active. If you must work in an aqueous buffer, consider that the fluorescence will be inherently weaker.
-
Potential Cause: The concentration of this compound is too low.
-
Recommended Solution: Prepare a fresh, slightly more concentrated stock solution and re-measure. Ensure proper dissolution in the solvent.
-
Potential Cause: Incorrect excitation or emission wavelength settings on the fluorometer.
-
Recommended Solution: Verify the absorption and emission maxima of this compound in the specific solvent you are using and set the instrument parameters accordingly.
Issue 2: The shape of the emission spectrum is distorted or has unexpected peaks.
-
Potential Cause: Presence of impurities in the solvent or the this compound sample.
-
Recommended Solution: Use spectroscopy-grade solvents. Check for background fluorescence from the solvent or cuvette by running a blank sample.
-
Potential Cause: Inner filter effects due to high concentrations of this compound.
-
Recommended Solution: Dilute your sample. As a general rule, the absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Potential Cause: Raman scattering from the solvent.
-
Recommended Solution: The Raman peak is typically sharp and its position shifts with the excitation wavelength. To confirm, change the excitation wavelength by 10-20 nm and see if the suspicious peak shifts accordingly.
Issue 3: The position of the emission maximum is not what I expected.
-
Potential Cause: The polarity of your solvent is different from what is reported in the literature, or your solvent contains impurities (e.g., water in a non-aqueous solvent).
-
Recommended Solution: Ensure you are using high-purity, dry solvents. Even small amounts of water can significantly alter the local polarity and affect the spectral properties.
-
Potential Cause: Degradation of the this compound probe.
-
Recommended Solution: Protect the this compound stock solution from light and store it under appropriate conditions. Prepare fresh working solutions for your experiments.
Data Presentation
Table 1: Representative Spectral Properties of this compound in Various Solvents
Disclaimer: The following data is illustrative and based on the typical behavior of NBD derivatives. Actual experimental values for this compound may vary.
| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| Cyclohexane | 2.02 | ~460 | ~520 | ~60 | ~2180 | High |
| Toluene | 2.38 | ~462 | ~525 | ~63 | ~2260 | Moderate-High |
| Dichloromethane | 8.93 | ~465 | ~535 | ~70 | ~2470 | Moderate |
| Acetonitrile | 37.5 | ~468 | ~545 | ~77 | ~2680 | Low-Moderate |
| Ethanol | 24.5 | ~470 | ~550 | ~80 | ~2750 | Low |
| Methanol | 32.7 | ~472 | ~555 | ~83 | ~2830 | Low |
| Water | 80.1 | ~475 | ~600 | ~125 | ~4000 | Very Low |
Experimental Protocols
Protocol 1: Measurement of Absorption and Emission Spectra
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity solvent such as acetonitrile or DMSO. Store this solution protected from light.
-
Preparation of Working Solutions: Prepare dilute working solutions of this compound in the desired solvents. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Measurement:
-
Use a UV-Vis spectrophotometer.
-
Record the absorption spectrum of each solution in a quartz cuvette.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Emission Measurement:
-
Use a fluorometer.
-
Set the excitation wavelength to the λ_abs determined in the previous step.
-
Record the emission spectrum.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Data Analysis:
-
Calculate the Stokes shift in nanometers (nm): Stokes Shift (nm) = λ_em - λ_abs.
-
Calculate the Stokes shift in wavenumbers (cm⁻¹): Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) x 10⁷.
-
Protocol 2: Relative Quantum Yield Determination
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95).
-
Preparation of Solutions: Prepare a series of dilutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Absorbance and Emission Measurements:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength.
-
Integrate the area under each emission curve.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots (Grad_sample and Grad_standard).
-
Calculate the quantum yield of the this compound sample (Φ_F_sample) using the following equation: Φ_F_sample = Φ_F_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²) where n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
-
Visualizations
Caption: Experimental workflow for studying solvent effects on this compound.
Caption: Jablonski diagram illustrating solvent relaxation effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journalcsij.com [journalcsij.com]
- 3. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Fluorogenic Probes: TZ-Nbd vs. Monobromobimane for Glutathione Detection
For researchers in cellular biology, drug discovery, and toxicology, the accurate detection and quantification of glutathione (GSH) is paramount. As the most abundant intracellular thiol, GSH is a critical player in maintaining cellular redox homeostasis and detoxification processes. This guide provides a comprehensive comparison of two popular fluorescent probes for GSH detection: the novel dual-channel probe TZ-Nbd and the well-established monobromobimane (mBBr).
This comparison delves into their respective reaction mechanisms, key performance metrics, and detailed experimental protocols, supported by experimental data to guide researchers in selecting the optimal probe for their specific needs.
At a Glance: Key Performance Metrics
To facilitate a clear comparison, the following table summarizes the key quantitative data for this compound and monobromobimane in the context of glutathione detection.
| Feature | This compound | Monobromobimane (mBBr) |
| Reaction Principle | Nucleophilic aromatic substitution | Nucleophilic substitution |
| Selectivity | High for biothiols. Distinguishes GSH from Cys/Hcy through dual emission channels. | Reacts with general thiols. |
| Limit of Detection (LOD) | Not explicitly stated for GSH alone. | 3 x 10⁻⁸ M for glutathione[1] |
| Excitation Wavelength (λex) | ~468 nm (for NBD-S-GSH) | ~394 nm (for GSH conjugate)[2] |
| Emission Wavelength (λem) | Red channel: ~670 nm (release of TZ-OH) | ~490 nm[2] |
| Reaction Time | Fast | Fast, reaction is often complete within minutes. |
| Cell Permeability | Yes | Yes |
Unveiling the Reaction Mechanisms
The foundation of any detection method lies in the chemistry of the probe's interaction with the analyte. This compound and monobromobimane employ distinct mechanisms to signal the presence of glutathione.
This compound: A Dual-Channel Approach for Enhanced Specificity
This compound is a sophisticated probe constructed by linking a benzothiazole dihydrocyclopentachromene derivative (TZ-OH) with 4-Chloro-7-nitrobenzofurazan (NBD-Cl)[3]. Its detection mechanism for biothiols is based on a nucleophilic aromatic substitution reaction.
The thiol group of glutathione attacks the electron-deficient aromatic ring of the NBD moiety, cleaving the ether bond that links it to the TZ-OH fluorophore. This reaction results in the formation of a sulfur-substituted NBD (NBD-S-GSH) and the release of the free TZ-OH[3].
A key innovation of this compound is its ability to differentiate between glutathione and other biothiols like cysteine (Cys) and homocysteine (Hcy). When reacting with Cys or Hcy, a subsequent intramolecular rearrangement (S-N Smiles rearrangement) occurs, leading to the formation of a highly fluorescent amine-substituted NBD, which emits in the green channel. In contrast, due to the steric hindrance of the glycine residue in glutathione, this rearrangement is inhibited. Consequently, the reaction with GSH primarily results in the weakly fluorescent NBD-S-GSH and the release of the red-emitting TZ-OH fluorophore. This dual-channel response allows for more selective detection of GSH.
Monobromobimane (mBBr): The Classic Thiol-Reactive Probe
Monobromobimane is a well-established, cell-permeable fluorescent probe that reacts with thiols via a nucleophilic substitution reaction. The probe itself is essentially non-fluorescent.
The reaction involves the thiol group of glutathione acting as a nucleophile, attacking the bromomethyl group of mBBr and displacing the bromide ion. This forms a stable, highly fluorescent thioether conjugate (GS-bimane). The resulting fluorescence intensity is directly proportional to the concentration of the thiol. While highly reactive towards thiols in general, its simplicity and reliability have made it a widely used tool for total thiol quantification.
Experimental Protocols: A Step-by-Step Guide
The successful application of these probes hinges on meticulous experimental execution. Below are generalized protocols for the detection of glutathione in biological samples. Researchers should optimize these protocols for their specific experimental conditions and cell types.
General Experimental Workflow
Protocol for Glutathione Detection using this compound
This protocol is based on the methodology described by Fei et al..
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as DMSO.
-
Prepare a working solution by diluting the stock solution in an appropriate buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 10 µM).
-
-
Sample Preparation:
-
For in vitro measurements, prepare solutions of glutathione and other analytes in the reaction buffer.
-
For cellular imaging, culture cells to the desired confluency in a suitable imaging dish or plate.
-
-
Incubation:
-
Add the this compound working solution to the sample.
-
Incubate for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C), protected from light.
-
-
Fluorescence Measurement:
-
For cuvette-based measurements, use a spectrofluorometer to record the emission spectra. Excite at approximately 468 nm and record the emission in the red channel (around 670 nm).
-
For cellular imaging, wash the cells with buffer to remove excess probe. Image the cells using a fluorescence microscope equipped with appropriate filter sets for the red channel.
-
Protocol for Glutathione Detection using Monobromobimane (mBBr)
This protocol is a generalized procedure based on common practices.
-
Reagent Preparation:
-
Prepare a stock solution of mBBr (e.g., 40 mM) in a suitable organic solvent like acetonitrile or DMSO. Store protected from light.
-
Prepare a working solution by diluting the stock solution in buffer to the desired final concentration (e.g., 100 µM). The optimal pH for the reaction is typically slightly basic (pH 8.0).
-
-
Sample Preparation:
-
For quantitative analysis, cell or tissue lysates are often used. Homogenize the sample in a suitable lysis buffer and centrifuge to remove debris.
-
For live-cell imaging, culture cells on glass-bottom dishes.
-
-
Derivatization:
-
Add the mBBr working solution to the sample.
-
Incubate for a defined time (e.g., 15 minutes) at room temperature or 37°C in the dark. The reaction is generally rapid.
-
The reaction can be stopped by the addition of an acid, such as perchloric acid or trichloroacetic acid.
-
-
Fluorescence Measurement:
-
The fluorescent GS-bimane adduct can be quantified using HPLC with fluorescence detection (Excitation: ~394 nm, Emission: ~490 nm) for separating it from other thiol adducts.
-
Alternatively, for total thiol quantification in a plate reader, measure the fluorescence intensity at the specified wavelengths.
-
For imaging, after incubation and washing, visualize the cells using a fluorescence microscope with a DAPI filter set or similar.
-
Conclusion: Choosing the Right Tool for the Job
Both this compound and monobromobimane are valuable tools for the detection of glutathione. The choice between them will largely depend on the specific requirements of the experiment.
Monobromobimane stands out for its long-standing use, well-characterized properties, and straightforward reaction mechanism. It is an excellent choice for robust, high-throughput screening of total thiol content. When coupled with HPLC, it can provide quantitative data on GSH levels.
This compound , on the other hand, represents a more recent advancement, offering a unique dual-channel detection mechanism. This feature provides an advantage in distinguishing glutathione from other small biothiols like cysteine and homocysteine, which can be a significant benefit in studies where specificity is critical. Its application in live-cell imaging is also a key strength.
For researchers focused on quantifying total thiol levels with a reliable and cost-effective method, monobromobimane remains a gold standard. For those investigating the specific roles of glutathione in the presence of other biothiols and requiring high-resolution cellular imaging, the novel probe This compound presents a compelling and sophisticated alternative. As with any experimental technique, careful optimization and validation are crucial for obtaining accurate and reproducible results.
References
- 1. A novel highly sensitive fluorescent probe for bioimaging biothiols and its applications in distinguishing cancer cells from normal cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Sensitive Method for the Identification of Potential Sensitizing Impurities in Reaction Mixtures by Fluorescent Nitrobenzoxadiazole-Labeled Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel sensitive fluorescent probe with double channels for highly effective recognition of biothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol Probes: TZ-Nbd and Other Commercially Available Alternatives
For researchers, scientists, and drug development professionals, the accurate detection and quantification of thiols are crucial for understanding cellular physiology and pathology. Thiol-containing molecules, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are vital in maintaining cellular redox homeostasis, and their dysregulation is implicated in numerous diseases. This guide provides an objective comparison of the recently developed fluorescent thiol probe, TZ-Nbd, with other widely used commercially available alternatives. The comparison is based on their performance characteristics, supported by available experimental data.
Overview of Thiol Probes
The ideal thiol probe should exhibit high selectivity, sensitivity, and a rapid reaction rate, along with good cell permeability and photostability. Commercially available probes utilize different reactive moieties and fluorophores to achieve these characteristics. This guide focuses on a comparative analysis of this compound against probes based on maleimide, bimane, and other assay kits.
This compound: A Dual-Channel Fluorescent Probe
This compound is a novel fluorescent probe designed for the sensitive and selective detection of biothiols. It features a 7-nitro-1,2,3-benzoxadiazole (NBD) core, a well-established fluorophore that reacts with thiols, leading to a change in its fluorescent properties. A key feature of this compound is its dual-channel emission, which allows for ratiometric imaging, potentially providing more accurate quantification by minimizing the effects of environmental factors and probe concentration.[1] It is reported to have a fast response time and high selectivity for biothiols.[1]
The reaction mechanism of NBD-based probes with thiols typically involves a nucleophilic aromatic substitution (SNA r) reaction. The thiol group attacks the electron-deficient aromatic ring of the NBD moiety, displacing a leaving group and forming a fluorescent thiol-NBD adduct.[2][3][4] In the case of some NBD probes, the reaction with cysteine and homocysteine can be followed by an intramolecular rearrangement (Smiles rearrangement) leading to a different fluorescent product compared to the reaction with glutathione, allowing for some level of discrimination.
Commercially Available Thiol Probe Alternatives
Several classes of thiol probes are commercially available, each with its own set of advantages and limitations.
-
Maleimide-Based Probes (e.g., CPM): 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) is a classic example of a maleimide-based probe. These probes are essentially non-fluorescent until they react with thiols via a Michael addition reaction, resulting in a highly fluorescent product. This "turn-on" fluorescence makes them suitable for quantifying thiols without the need for a separation step.
-
Bimane-Based Probes (e.g., Monobromobimane): Monobromobimane (mBBr) is a widely used thiol-reactive probe that becomes fluorescent upon reaction with thiols. The resulting thioether is stable and highly fluorescent, allowing for sensitive detection. This probe is often used in conjunction with HPLC for the separation and quantification of different thiols.
-
Thiol Assay Kits (e.g., Thiol-Glo™): Several commercial kits are available for the quantification of thiols. The GSH/GSSG-Glo™ Assay, for example, is a luminescence-based system that allows for the quantification of total glutathione and its oxidized form (GSSG), providing a measure of the cellular redox state. Other kits, like the Cayman Chemical Thiol Detection Assay Kit, utilize a proprietary fluorometric detector that reacts with thiols to produce a strong fluorescent signal.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the data is compiled from various sources and may have been obtained under different experimental conditions, which can affect direct comparability.
Table 1: Spectroscopic Properties of Thiol Probes
| Probe | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | Not specified | Dual-channel emission | Not specified | Not specified |
| CPM | ~384 - 391 | ~463 - 472 | Not specified | Not specified |
| Monobromobimane (GSH adduct) | ~394 | ~490 | Not specified | ~0.1 - 0.3 |
| Thiol-Glo™ Assay | Luminescence | Luminescence | Not applicable | Not applicable |
Table 2: Performance Characteristics of Thiol Probes
| Probe | Limit of Detection (LOD) | Dynamic Range | Reaction Time | Selectivity |
| This compound | Not specified | Not specified | Fast | High for biothiols |
| CPM | Not specified | Not specified | Rapid | Selective for thiols |
| Monobromobimane | ~70 amol (with HPLC) | Wide (nmol to mg/mL with HPLC) | Minutes | Reacts with most thiols |
| Thiol-Glo™ Assay | ~15 nM | Linear up to µM concentrations | ~30 minutes | Specific for glutathione |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible use of thiol probes. Below are general protocols for the key experiments cited.
General Protocol for Thiol Detection using Fluorescent Probes (in solution)
-
Reagent Preparation:
-
Prepare a stock solution of the thiol probe (e.g., this compound, CPM, or monobromobimane) in a suitable solvent like DMSO.
-
Prepare a stock solution of the thiol standard (e.g., glutathione, cysteine) in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Reaction:
-
In a microplate or cuvette, add the buffer.
-
Add the thiol probe to the desired final concentration.
-
Initiate the reaction by adding the thiol standard or the sample containing thiols.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometer or a microplate reader.
-
For kinetic studies, record the fluorescence intensity over time.
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity against the concentration of the thiol standard.
-
Determine the concentration of thiols in the sample by interpolating its fluorescence intensity on the standard curve.
-
Protocol for Thiol-Glo™ Assay
The Thiol-Glo™ assay is a commercially available kit, and the protocol should be followed as per the manufacturer's instructions. A general workflow is as follows:
-
Cell Culture and Treatment: Culture cells in a multiwell plate and treat them with the compounds of interest.
-
Cell Lysis: Lyse the cells using the provided lysis reagent. For measuring the GSSG/GSH ratio, a specific reagent is used to block reduced GSH.
-
Luciferin Generation: Add the Luciferin Generation Reagent and incubate for approximately 30 minutes.
-
Luminescence Detection: Add the Luciferin Detection Reagent and measure the luminescence after a 15-minute incubation.
-
Data Analysis: Calculate the thiol concentration based on a standard curve generated with known concentrations of glutathione.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to thiol detection.
Signaling Pathways Involving Cellular Thiols
Cellular thiols, particularly glutathione, are integral to various signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation. Oxidative stress can shift the cellular redox state, activating signaling cascades like the MAPK and NF-κB pathways.
Caption: Cellular thiol involvement in redox signaling pathways.
Experimental Workflow for Thiol Probe Comparison
A systematic comparison of thiol probes involves several key steps, from initial characterization to application in a biological context.
Caption: Workflow for comparing thiol fluorescent probes.
Reaction Mechanism of NBD-based Probes
The reaction of NBD-based probes with thiols is a key aspect of their function, leading to a detectable fluorescent signal.
Caption: General reaction mechanism of NBD-based thiol probes.
Conclusion
The selection of an appropriate thiol probe is critical for obtaining reliable and meaningful data in research. This compound presents itself as a promising new tool with its dual-channel capabilities, fast response, and high selectivity. However, for a comprehensive evaluation, more publicly available quantitative data is needed.
Commercially available alternatives such as CPM, monobromobimane, and various thiol assay kits each offer distinct advantages. CPM is a well-established "turn-on" probe suitable for straightforward quantification. Monobromobimane, when coupled with HPLC, provides excellent separation and sensitivity for various thiols. Thiol assay kits offer convenience and standardized protocols for high-throughput applications.
Ultimately, the choice of a thiol probe will depend on the specific experimental requirements, including the desired sensitivity, selectivity, and the biological system under investigation. This guide provides a framework for researchers to make an informed decision based on the current understanding of these valuable research tools.
References
A Researcher's Guide to Validating TZ-Nbd Specificity for Biothiols in Cell Lysates
For researchers, scientists, and drug development professionals, the accurate detection of biothiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) in complex biological samples is crucial for understanding cellular redox states and their implications in various diseases. This guide provides a comprehensive comparison of the fluorescent probe TZ-Nbd with alternative methods for detecting biothiols in cell lysates, supported by experimental data and detailed protocols.
The fluorescent probe this compound has emerged as a sensitive, dual-channel tool for the detection of biothiols both in vitro and in vivo.[1] Its mechanism of action, like many other 7-nitrobenz-2-oxa-1,3-diazole (NBD)-based probes, relies on the nucleophilic aromatic substitution (SNAr) reaction, where the thiol group of a biothiol attacks the electron-deficient NBD core. This reaction leads to a significant change in the fluorescence properties of the probe, allowing for the quantification of biothiols. A key challenge in this field is the selective detection of individual biothiols due to their structural similarities and comparable reactivity. Researchers have developed various strategies to address this, including the design of probes with dual emission channels or those that exhibit kinetic differentiation.
Performance Comparison of Biothiol Fluorescent Probes
To provide a clear comparison, the following table summarizes the key performance characteristics of this compound and other commonly used fluorescent probes for biothiol detection in cell lysates. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Probe | Target Biothiol(s) | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Response Time | Key Features in Cell Lysates |
| This compound | Total Biothiols | Dual-channel | Dual-channel | Data not available in cell lysates | Fast | Reported to have excellent selectivity for biothiols.[1] |
| Monochlorobimane (MCB) | GSH | ~380 | ~478 | Micromolar range | Minutes | Requires glutathione S-transferase (GST) for specific reaction with GSH. |
| ThiolTracker™ Violet | Total Biothiols | ~404 | ~524 | Data not available in cell lysates | Rapid | Reacts with the thiol group of reduced biothiols. |
| BODIPY-based probes | Cys/Hcy or GSH | Varies (e.g., ~580) | Varies (e.g., ~600) | Nanomolar to micromolar range | Varies (minutes) | Some probes offer ratiometric detection and can distinguish between Cys/Hcy and GSH. |
| NBD-Cl | Cys/Hcy | ~465 | ~535 | Micromolar range | Minutes | Can distinguish Cys/Hcy from GSH based on different reaction products and fluorescence responses. |
Experimental Protocols
Accurate validation of a fluorescent probe's specificity in a complex environment like a cell lysate requires carefully designed experiments. Below are detailed protocols for key validation assays.
Protocol 1: General Validation of a Biothiol Probe in Cell Lysates
This protocol outlines the fundamental steps for assessing the performance of a fluorescent probe for biothiol detection in cell lysates.
1. Materials and Reagents:
-
Fluorescent probe stock solution (e.g., this compound in DMSO)
-
Cell line of interest (e.g., HeLa, HepG2)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Black 96-well microplate
-
Fluorescence microplate reader
-
Protein quantification assay kit (e.g., BCA assay)
-
N-ethylmaleimide (NEM) as a thiol-blocking agent
2. Cell Culture and Lysate Preparation:
-
Culture cells to 80-90% confluency in appropriate cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay.
-
The lysate can be used immediately or stored at -80°C.
3. Probe Incubation and Fluorescence Measurement:
-
Dilute the cell lysate to a final protein concentration of 0.1-1 mg/mL in PBS.
-
Add the fluorescent probe to the diluted cell lysate in a 96-well plate at a final concentration typically in the low micromolar range (optimize for each probe).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the probe.
4. Control Experiments:
-
Probe alone: Measure the fluorescence of the probe in PBS without cell lysate to determine background fluorescence.
-
Lysate alone: Measure the autofluorescence of the cell lysate without the probe.
-
Thiol-blocking control: Pre-treat the cell lysate with a thiol-blocking agent like NEM (e.g., 1 mM for 30 minutes at 37°C) before adding the fluorescent probe. A significant reduction in the fluorescence signal after NEM treatment indicates that the probe is reacting specifically with thiols.
Protocol 2: Competition Assay for Selectivity Assessment
This assay helps to determine the selectivity of the probe for a specific biothiol in the presence of others.
1. Materials and Reagents:
-
All materials from Protocol 1
-
Stock solutions of GSH, Cys, and Hcy
2. Experimental Procedure:
-
Prepare a series of reactions in a 96-well plate, each containing diluted cell lysate and the fluorescent probe at its optimal concentration.
-
To different wells, add increasing concentrations of a specific biothiol (e.g., GSH, Cys, or Hcy) as a competitor.
-
Incubate the plate and measure the fluorescence as described in Protocol 1.
-
A decrease in the fluorescence signal with increasing concentrations of a specific biothiol suggests that the probe is binding to and reacting with that biothiol. By comparing the inhibitory effect of different biothiols, the relative selectivity of the probe can be determined.
Visualizing the Experimental Workflow and Reaction Mechanism
To better illustrate the processes involved in validating this compound, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for validating biothiol probe specificity.
Caption: Reaction mechanism of this compound with biothiols.
Biothiols in Cellular Signaling: The Keap1-Nrf2 Pathway
Biothiols, particularly GSH, play a critical role in cellular defense against oxidative stress. One of the key signaling pathways regulated by the cellular redox state is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. However, under oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant genes, including those involved in GSH synthesis.
Caption: The Keap1-Nrf2 antioxidant response pathway.
References
Choosing the Right Tool for the Job: A Guide to TZ-Nbd and the Importance of Probe Specificity in Redox Biology
The nitrobenzofurazan (NBD) scaffold is a versatile component in the design of fluorescent probes. TZ-Nbd is one such probe, developed for the sensitive and selective detection of biothiols, particularly cysteine (Cys) and homocysteine (Hcy), over the more abundant glutathione (GSH). Its mechanism relies on a nucleophilic aromatic substitution followed by an intramolecular Smiles rearrangement, a process favored by the structural arrangement of amino and thiol groups in Cys and Hcy. This reaction leads to a distinct fluorogenic response, allowing for the quantification of these specific biothiols.
It is a common misconception that all fluorescent probes for reactive species are interchangeable. This compound is often mistakenly categorized with probes for reactive oxygen species. However, its chemical structure and reaction mechanism are tailored for interaction with sulfhydryl groups, not for oxidation by ROS. Using this compound to measure ROS would be an incorrect application of this tool and would likely yield misleading data. The following sections provide a comparative overview of this compound against genuine ROS probes, highlighting their distinct targets and performance characteristics.
Performance Comparison: Biothiol Probes vs. Reactive Oxygen Species Probes
To illustrate the importance of probe selection, the following tables compare the performance of the biothiol probe this compound with a selection of well-characterized probes for specific reactive oxygen species: peroxynitrite (ONOO⁻), superoxide (O₂⁻), and hydrogen peroxide (H₂O₂).
Table 1: Comparison of this compound (Biothiol Probe) with Peroxynitrite (ONOO⁻) Probes
| Feature | This compound | HKGreen-2 | Boronate-based Probes (e.g., 4-MB) |
| Primary Target | Biothiols (Cysteine, Homocysteine)[1] | Peroxynitrite (ONOO⁻)[2] | Peroxynitrite (ONOO⁻)[3] |
| Sensing Mechanism | Nucleophilic Substitution & Smiles Rearrangement[1] | Ketone reaction with peroxynitrite[2] | Oxidation of aryl boronate by ONOO⁻ |
| Excitation (nm) | ~468 nm | ~488 nm | ~385 nm (ratiometric shift) |
| Emission (nm) | ~550 nm | ~515 nm | ~450 nm (ratiometric shift) |
| Quantum Yield (Φ) | Not readily available | High sensitivity reported | Ratiometric, focus on intensity ratio |
| Limit of Detection | Not readily available | Nanomolar range reported | 29.8 nM reported for 4-MB |
| Cross-reactivity | Low to negligible with ROS | High selectivity over other ROS/RNS | High selectivity over other ROS/RNS |
Table 2: Comparison of this compound (Biothiol Probe) with Superoxide (O₂⁻) Probes
| Feature | This compound | MitoSOX™ Red | HKSOX-1 |
| Primary Target | Biothiols (Cysteine, Homocysteine) | Mitochondrial Superoxide (O₂⁻) | Superoxide (O₂⁻) |
| Sensing Mechanism | Nucleophilic Substitution & Smiles Rearrangement | Oxidation of dihydroethidium | Aryl triflate cleavage |
| Excitation (nm) | ~468 nm | ~510 nm | Not specified |
| Emission (nm) | ~550 nm | ~580 nm | Not specified |
| Quantum Yield (Φ) | Not readily available | Not specified | Not specified |
| Limit of Detection | Not readily available | Not specified | Not specified |
| Cross-reactivity | Low to negligible with ROS | Can be oxidized by other ROS/RNS | High selectivity over other ROS and thiols |
Table 3: Comparison of this compound (Biothiol Probe) with Hydrogen Peroxide (H₂O₂) Probes
| Feature | This compound | Amplex® Red | Peroxyfluor-1 (PF1) |
| Primary Target | Biothiols (Cysteine, Homocysteine) | Hydrogen Peroxide (H₂O₂) | Hydrogen Peroxide (H₂O₂) |
| Sensing Mechanism | Nucleophilic Substitution & Smiles Rearrangement | HRP-catalyzed oxidation | Boronate oxidation |
| Excitation (nm) | ~468 nm | ~571 nm | ~490 nm |
| Emission (nm) | ~550 nm | ~585 nm | ~515 nm |
| Quantum Yield (Φ) | Not readily available | ~0.45 (for resorufin) | Significant fluorescence increase |
| Limit of Detection | Not readily available | As low as 50 nM | ~1-5 µM |
| Cross-reactivity | Low to negligible with ROS | Requires HRP, selective for H₂O₂ | Good selectivity over other ROS |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of fluorescent probes. Below are two distinct methodologies: one for validating the selectivity of a biothiol probe like this compound, and another for assessing the selectivity of a ROS probe.
Protocol 1: Selectivity Assessment of a Biothiol Fluorescent Probe (e.g., this compound)
Objective: To determine the selectivity of a biothiol probe for its target analytes (e.g., Cys, Hcy, GSH) against common biological interferents, including reactive oxygen species.
Materials:
-
Biothiol fluorescent probe (e.g., this compound) stock solution (e.g., 1 mM in DMSO)
-
Target biothiols: Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
ROS-generating systems:
-
Hydrogen peroxide (H₂O₂): Stock solution of H₂O₂
-
Superoxide (O₂⁻): Xanthine/Xanthine Oxidase system
-
Peroxynitrite (ONOO⁻): Synthesized from NaNO₂ and H₂O₂
-
Hydroxyl radical (•OH): Fenton reaction (H₂O₂ and Fe²⁺)
-
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Probe Preparation: Prepare a working solution of the biothiol probe (e.g., 10 µM) in PBS.
-
Analyte Preparation: Prepare solutions of the different biothiols and ROS-generating systems in PBS at various concentrations (e.g., 10-fold excess relative to the probe).
-
Measurement:
-
To separate wells of the 96-well plate, add the probe working solution.
-
Acquire a baseline fluorescence reading.
-
Add the different biothiol or ROS solutions to their respective wells.
-
Immediately begin kinetic fluorescence measurements at the appropriate excitation and emission wavelengths for the probe, recording data every minute for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the baseline fluorescence from all readings.
-
Plot the fluorescence intensity over time for each analyte.
-
Compare the fluorescence response of the probe to the target biothiols versus the different ROS to determine its selectivity.
-
Protocol 2: Selectivity Assessment of a Reactive Oxygen Species Fluorescent Probe
Objective: To determine the selectivity of a ROS probe for its specific target ROS against other ROS and common biological reductants like biothiols.
Materials:
-
ROS fluorescent probe (e.g., a peroxynitrite probe) stock solution (e.g., 1 mM in DMSO)
-
ROS-generating systems (as described in Protocol 1)
-
Biothiols: Cysteine (Cys), Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Probe Preparation: Prepare a working solution of the ROS probe (e.g., 10 µM) in PBS.
-
Analyte Preparation: Prepare solutions of the different ROS-generating systems and biothiols in PBS at various concentrations.
-
Measurement:
-
To separate wells, add the probe working solution.
-
Add the different ROS or biothiol solutions to their respective wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C, protected from light.
-
Measure the end-point fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity for each analyte.
-
Compare the fluorescence response of the probe to its target ROS versus other ROS and biothiols to assess its selectivity.
-
Visualizing the Logic: Workflows and Pathways
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the decision-making process for probe selection and the distinct reaction pathways.
References
A Head-to-Head Comparison: The Advantages of TZ-Nbd for Thiol Detection
In the dynamic fields of biomedical research and drug development, the precise and sensitive detection of thiols—such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH)—is paramount for understanding cellular redox states and pathological processes. While traditional methods for thiol detection have been foundational, novel fluorescent probes like TZ-Nbd offer significant advancements in selectivity, sensitivity, and applicability, particularly for live-cell imaging. This guide provides a comprehensive comparison of this compound with established thiol detection methods, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Traditional Methods
This compound emerges as a superior choice for applications demanding high sensitivity, selectivity for specific biothiols, and real-time monitoring in living systems. Traditional methods, while robust, often lack the specificity and live-cell compatibility of advanced fluorescent probes.
| Feature | This compound | Ellman's Reagent (DTNB) | Monobromobimane (mBBr) | Iodoacetamide-based Probes |
| Detection Method | Fluorescence (Dual-Channel) | Colorimetric (Absorbance) | Fluorescence | Fluorescence or Biotin-based |
| Principle | Nucleophilic Aromatic Substitution & Smiles Rearrangement | Thiol-Disulfide Exchange | Nucleophilic Alkylation | Nucleophilic Alkylation |
| Selectivity | High for Cys/Hcy over GSH | Generally non-selective | Generally non-selective | High for thiols, but can have off-target reactivity |
| Sensitivity | High (Nanomolar range) | Moderate (Micromolar range) | High (Picomole to Nanomolar range) | Variable, depends on the tag |
| Reaction Time | Fast | Rapid | Fast | Generally slower than mBBr |
| Live-Cell Imaging | Yes, excellent biocompatibility | No | Yes, but with limitations | Yes, with appropriate tags |
| Instrumentation | Fluorescence microscope, plate reader | Spectrophotometer | Fluorometer, HPLC with fluorescence detector | Fluorescence microscope, Western blot imager |
Delving Deeper: Reaction Mechanisms
The distinct advantages of this compound are rooted in its unique reaction mechanism compared to traditional reagents.
This compound: A Tale of Two Reactions
This compound, a novel fluorescent probe, leverages the reactivity of the 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold for its detection capabilities. Its mechanism involves a two-stage process that confers high selectivity, particularly for cysteine and homocysteine.
-
Nucleophilic Aromatic Substitution (SNAr): Initially, the thiol group of a biothiol attacks the electron-deficient aromatic ring of the NBD moiety, displacing a leaving group. This initial reaction is common to all thiols, including glutathione.
-
Intramolecular Smiles Rearrangement: For cysteine and homocysteine, the proximate amine group facilitates a rapid intramolecular cyclization, followed by a rearrangement to form a highly fluorescent and stable N-substituted NBD adduct. This second step is sterically hindered for the larger glutathione molecule, which remains as a less fluorescent S-substituted adduct. This key difference allows for the selective detection of Cys/Hcy in the presence of high concentrations of GSH.
A recent study by Fei et al. (2024) describes this compound as a dual-channel sensitive fluorescent probe with a fast response and excellent selectivity for recognizing biothiols both in vitro and in vivo[1].
Traditional Methods: Tried and True, but Less Specific
Traditional methods rely on more general chemical reactions with thiols.
-
Ellman's Reagent (DTNB): This classic method is based on a thiol-disulfide exchange reaction where 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with a thiol to release a stoichiometric amount of the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which is quantified by absorbance at 412 nm[2].
-
Monobromobimane (mBBr): This fluorescent probe reacts with thiols via nucleophilic alkylation to form a stable and fluorescent thioether adduct[2]. While highly sensitive, it generally does not distinguish between different small-molecule thiols.
-
Iodoacetamide-based Probes: These are alkylating agents that form stable thioether bonds with thiols. They can be conjugated to fluorophores or biotin for detection and are widely used in proteomics to label cysteine residues[3]. However, they can exhibit some reactivity towards other nucleophilic amino acid side chains at higher pH[4].
Quantitative Performance: A Clear Winner
The following table summarizes key performance metrics for this compound and traditional thiol detection methods. Data for this compound is based on the characteristics of sensitive NBD-based probes, with specific details awaiting full publication of the referenced study.
| Parameter | This compound (NBD-based probes) | Ellman's Reagent (DTNB) | Monobromobimane (mBBr) | Iodoacetamide (IAM) |
| Limit of Detection (LOD) | 20-140 nM | ~0.3 µM | ~70 amol (with HPLC) | Dependent on tag, can be very sensitive |
| Linear Range | Typically in the low micromolar range | Up to ~1.5 mM | Broad, e.g., 9.83–450.0 nmol/mL for Cys | Dependent on tag and detection method |
| Reaction Time | Very fast (seconds to minutes) | ~15 minutes | ~10 minutes | 30 minutes to several hours |
| Quantum Yield (Φ) | High for N-adduct | N/A (Absorbance-based) | High for thiol adducts | Dependent on the attached fluorophore |
Experimental Protocols
Detailed and validated protocols are crucial for reproducible and accurate results. Below are representative protocols for the discussed methods.
Protocol 1: Thiol Detection in Live Cells using this compound
This protocol is a general guideline based on the use of NBD-based fluorescent probes for live-cell imaging. Specific concentrations and incubation times for this compound should be optimized based on the manufacturer's instructions and the specific cell line.
-
Cell Culture: Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed cell culture medium or a suitable buffer (e.g., PBS or HBSS).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.
-
Washing: Remove the probe solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or imaging buffer to the cells. Visualize the cells using a fluorescence microscope equipped with appropriate filters for the NBD fluorophore (Excitation ~470 nm, Emission ~540 nm).
Protocol 2: Quantification of Total Thiols using Ellman's Reagent (DTNB)
This protocol is adapted for quantifying thiols in a protein sample.
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
DTNB Solution: 4 mg/mL DTNB in the Reaction Buffer.
-
Cysteine Standards: Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer and perform serial dilutions to create a standard curve.
-
-
Sample Preparation: Prepare your protein sample in the Reaction Buffer.
-
Reaction:
-
In a 96-well plate or cuvettes, add your sample and standards.
-
Add 50 µL of the DTNB Solution to each well/cuvette.
-
Prepare a blank containing only the Reaction Buffer and DTNB Solution.
-
-
Incubation: Incubate the plate/cuvettes at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance at 412 nm using a spectrophotometer or plate reader.
-
Quantification: Subtract the blank absorbance from all readings. Determine the thiol concentration in your samples by comparing their absorbance to the cysteine standard curve. Alternatively, use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the concentration.
Conclusion: The Dawn of a New Era in Thiol Detection
This compound represents a significant leap forward in the field of thiol detection. Its superior sensitivity, selectivity for key biothiols like cysteine and homocysteine, and its suitability for live-cell imaging make it an invaluable tool for researchers in cell biology, pharmacology, and drug development. While traditional methods like Ellman's assay remain useful for bulk quantification of total thiols, they cannot match the nuanced and dynamic information that can be gleaned from using advanced fluorescent probes like this compound in complex biological systems. For researchers aiming to unravel the intricate roles of specific thiols in cellular health and disease, this compound offers a clear advantage.
References
A Comparative Analysis of Thiol-Reactive Dyes: Evaluating the Photostability of TZ-Nbd
In the landscape of biological imaging and drug development, the selection of fluorescent probes for labeling thiol groups is a critical decision that directly impacts the quality and reliability of experimental data. Thiol-reactive dyes are indispensable tools for visualizing protein structure, function, and localization. Among the myriad of options, TZ-Nbd has emerged as a sensitive probe for biothiols.[1] This guide provides a comprehensive comparison of the photostability of this compound with other commonly used thiol-reactive dyes, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal probe for their needs.
Quantitative Comparison of Thiol-Reactive Dyes
| Dye Family | Specific Probe Example | Reactive Group | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| NBD | This compound | Thiol-reactive | ~460-480 | ~530-550 | ~22,000 | Low (environment-dependent) | Low |
| Alexa Fluor | Alexa Fluor 488 C₅ Maleimide | Maleimide | 493 | 519 | 72,000 | 0.92 | Very High |
| Alexa Fluor 568 C₅ Maleimide | Maleimide | 578 | 603 | 91,300 | 0.69 | Very High | |
| Cyanine | Cy3 Maleimide | Maleimide | 550 | 570 | 150,000 | 0.15 | Moderate |
| Cy5 Maleimide | Maleimide | 649 | 667 | 250,000 | 0.20 | Moderate | |
| Fluorescein | Fluorescein-5-Maleimide | Maleimide | 492 | 517 | 83,000 | 0.92 (in 0.1 M NaOH) | Low |
| Rhodamine | Tetramethylrhodamine-5-Maleimide | Maleimide | 550 | 573 | 85,000 | ~0.2-0.5 | Moderate to High |
| BODIPY | BODIPY FL N-(2-Aminoethyl)maleimide | Maleimide | 503 | 509 | 92,000 | 0.97 | High |
| Coumarin | 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) | Maleimide | 386 | 470 | 35,000 | ~0.4 (in ethanol) | Moderate |
Note: The quantum yield and molar extinction coefficient can vary depending on the specific derivative, conjugation partner, and solvent conditions. Photostability is a qualitative assessment based on literature, with "Low" indicating rapid photobleaching and "Very High" indicating significant resistance to photobleaching.
Experimental Protocols for Photostability Assessment
To facilitate a direct and unbiased comparison of the photostability of this compound and other thiol-reactive dyes, the following standardized protocol for a photobleaching experiment is provided.
Protocol: Quantifying Photobleaching of Thiol-Reactive Dyes
Objective: To determine the photobleaching rate and half-life of a fluorescent dye conjugated to a protein.
Materials:
-
Thiol-reactive fluorescent dyes (e.g., this compound, Alexa Fluor 488 maleimide, etc.)
-
Thiol-containing protein (e.g., Bovine Serum Albumin, BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving dyes)
-
Size-exclusion chromatography column (for purification)
-
Fluorescence microscope with a camera and time-lapse imaging capabilities
-
Image analysis software (e.g., ImageJ, FIJI)
Methodology:
-
Protein Labeling:
-
Dissolve the protein in PBS at a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the thiol-reactive dye in DMSO.
-
Add the dye solution to the protein solution at a molar ratio that ensures efficient labeling (typically a 10- to 20-fold molar excess of dye to protein).
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Remove excess, unreacted dye by passing the solution through a size-exclusion chromatography column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
-
-
Sample Preparation for Microscopy:
-
Immobilize the labeled protein onto a microscope slide or coverslip. This can be achieved by allowing a drop of the protein solution to adhere to the glass surface, followed by gentle washing to remove unbound protein.
-
Mount the coverslip using a mounting medium without an anti-fade reagent.
-
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select a region of interest (ROI) containing the immobilized, fluorescently labeled protein.
-
Continuously illuminate the sample with the appropriate excitation wavelength for the dye being tested.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.
-
Measure the background fluorescence from an area of the slide with no labeled protein and subtract this from the ROI intensity measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity against time to generate a photobleaching curve.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined from the curve.
-
Visualizing Experimental Workflows
To further clarify the experimental process and the logical framework for dye selection, the following diagrams are provided.
Caption: Workflow for assessing the photostability of thiol-reactive dyes.
Caption: Logical framework for the selection of a thiol-reactive dye.
References
A Comparative Guide to NBD-Based Probes for Fluorescent Imaging of Biothiols
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are of paramount importance in understanding cellular redox homeostasis and the progression of various diseases. Among the array of chemical tools developed for this purpose, fluorescent probes based on the 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold have emerged as a prominent class due to their favorable photophysical properties and versatile reactivity. This guide provides a comprehensive comparison of NBD-based probes for biothiol imaging, supported by experimental data and detailed methodologies to aid in the selection of appropriate tools for research and drug development.
Performance Comparison of NBD-Based Biothiol Probes
The efficacy of an NBD-based probe is determined by several key performance metrics, including its sensitivity, selectivity, and response time. The following table summarizes the quantitative performance data for a selection of representative NBD-based probes from the literature.
| Probe Name/Reference | Target Analyte(s) | Limit of Detection (LOD) | Fold Fluorescence Enhancement | Excitation Max (λex, nm) | Emission Max (λem, nm) | Response Time | Reference |
| NBD-Cl | Cys/Hcy | 2.0 x 10⁻⁸ M (for Cys) | 1599 (for Cys), 760 (for Hcy) | ~470 | ~540 | < 30 min | [1] |
| NBD-O-CmCH₂OH | H₂S, Cys, GSH, NAC | 140 nM (H₂S), 26 nM (Cys), 60 nM (GSH), 32 nM (NAC) | Not specified | Not specified | 473 | < 15 min | [2] |
| Probe 1 (NBD-amine based) | H₂S | 9 µM | 45 | Not specified | 480 | Not specified | [3] |
| Probe 43 (Fluorescein-NBD) | H₂S | Not specified | >1000 | Not specified | 514 | Not specified | [3] |
| Probe 23 (NIR probe) | H₂S | Not specified | 58 | Not specified | 830 | Not specified | [3] |
| Probe 47 (3-hydroxyflavone-NBD) | H₂S | Not specified | Not specified | Not specified | Not specified | Rapid | |
| Probe 50 (BODIPY-NBD) | H₂S | 2.6 µM | 150 | Not specified | 510 | Not specified | |
| Probe 53 (NIR probe) | H₂S | 26 nM | 40 | Not specified | 744 | < 3 min | |
| Probe 7 (Fluorescein-NBD) | H₂S | Not specified | 65 | Not specified | 530 | Not specified | |
| Probe 12 (Coumarin-NBD) | H₂S | Not specified | 58 | Not specified | 415 | Not specified | |
| Probe 14 (Rhodamine-NBD) | H₂S | Not specified | 4.5 | Not specified | 589 | Not specified | |
| Cz-BDP-NBD | Cys/Hcy, GSH | Not specified | Not specified | 800 (two-photon) | 540 (Cys/Hcy), 670 (GSH) | < 1 min | |
| CDS-NBD | Cys/Hcy, GSH | Not specified | Not specified | 355, 450 | 475 (GSH), 557 (Cys/Hcy) | Not specified |
Selectivity of NBD-Based Probes
A critical aspect of biothiol probes is their ability to differentiate between structurally similar thiols. The selectivity of NBD-based probes is often tuned by modifying the leaving group or the recognition site.
| Probe Name/Reference | Selectivity Profile |
| NBD-Cl | Selective for Cys/Hcy over GSH. The reaction with GSH forms a weakly fluorescent thioether, while reaction with Cys/Hcy undergoes a Smiles rearrangement to a highly fluorescent amine. |
| NBD-O-CmCH₂OH | Detects H₂S, Cys, GSH, and N-acetylcysteine (NAC). Discrimination is achieved through HPLC analysis of the reaction products, which have different retention times. |
| Probe 44 (Naphthofluorescein-NBD) | Exhibits better selectivity for H₂S over other biothiols compared to its fluorescein-based analogue (Probe 43). |
| Probe 23 (NIR probe) | Shows excellent selectivity for H₂S over other biologically relevant analytes. |
| Probe 53 (NIR probe) | Highly selective for H₂S over other biothiols. |
| Cz-BDP-NBD | Discriminates between Cys/Hcy and GSH through two different emission channels. |
| CDS-NBD | Distinguishes between Cys/Hcy and GSH via two distinct emission channels upon excitation at different wavelengths. |
Signaling Pathways and Reaction Mechanisms
The detection of biothiols by NBD-based probes primarily relies on two key chemical reactions: thiolysis and the Smiles rearrangement. These mechanisms underpin the "turn-on" fluorescent response and the selectivity of the probes.
Thiolysis of NBD-Ethers and NBD-Amines
The general mechanism for the detection of biothiols by NBD-ether or NBD-amine based probes involves a nucleophilic aromatic substitution (SNAAr) reaction. The thiol group of the biothiol attacks the electron-deficient aromatic ring of the NBD moiety, leading to the cleavage of the ether or amine linkage and the formation of a fluorescent NBD-thiol adduct.
Caption: Thiolysis of an NBD-ether probe.
Smiles Rearrangement for Selective Detection of Cys/Hcy
To achieve selectivity for Cys and Hcy over the more abundant GSH, many NBD-based probes exploit the Smiles rearrangement. After the initial nucleophilic attack by the thiol group, the proximate amino group of Cys or Hcy performs an intramolecular nucleophilic aromatic substitution, displacing the sulfur and forming a more stable and highly fluorescent NBD-amine conjugate. GSH lacks this proximate amino group and thus the rearrangement does not occur.
Caption: Smiles rearrangement enables selective detection.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and application of NBD-based probes for biothiol imaging. For specific probes, it is crucial to consult the original research articles.
General Synthesis of an NBD-Ether Probe
This protocol describes a general method for synthesizing an NBD-ether probe by coupling NBD-Cl with a hydroxyl-containing molecule.
Materials:
-
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
-
A hydroxyl-containing molecule (ROH)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., dichloromethane (DCM) or acetonitrile)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve the hydroxyl-containing molecule (1.0 eq) and triethylamine (1.2 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a solution of NBD-Cl (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure NBD-ether probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cellular Imaging of Biothiols with an NBD-Based Probe
This protocol outlines a general procedure for imaging intracellular biothiols in living cells using a fluorescent NBD-based probe.
Materials:
-
NBD-based fluorescent probe
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
N-ethylmaleimide (NEM) (optional, as a thiol-scavenging control)
-
Confocal fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Probe Loading:
-
Prepare a stock solution of the NBD-probe in DMSO.
-
Dilute the stock solution in serum-free medium to the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash them once with PBS.
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.
-
-
Control Experiment (Optional): To confirm the probe's specificity for biothiols, pre-treat a separate batch of cells with a thiol-scavenging agent like NEM (e.g., 1 mM in medium for 30 minutes) before loading the probe.
-
Imaging:
-
After incubation, wash the cells two to three times with PBS to remove any excess probe.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a confocal fluorescence microscope with the appropriate excitation and emission wavelengths for the specific NBD probe.
-
-
Data Analysis: Quantify the fluorescence intensity in the region of interest using image analysis software.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the evaluation and application of a new NBD-based biothiol probe.
Caption: Experimental workflow for NBD-probe development.
This guide provides a foundational understanding of the comparative performance and application of NBD-based probes for biothiol imaging. Researchers are encouraged to consult the primary literature for more detailed information on specific probes and their applications. The continued development of novel NBD-based probes with enhanced sensitivity, selectivity, and in vivo applicability will undoubtedly further our understanding of the critical roles of biothiols in health and disease.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating TZ-Nbd: A Comparative Guide to a Dual-Channel Fluorescent Probe for Biothiol Detection in Mammalian Cell Lines
For researchers, scientists, and drug development professionals, the accurate detection of biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) is critical for understanding cellular redox homeostasis and its implications in various diseases. This guide provides a comprehensive evaluation of TZ-Nbd, a novel dual-channel fluorescent probe, and compares its performance with other established fluorescent probes for biothiol detection in different cell lines.
Introduction to this compound
This compound is a sensitive fluorescent probe designed for the highly effective recognition of biothiols. It utilizes a 4-Chloro-7-nitrobenzofurazan (NBD-Cl) group as the recognition and fluorescence-reporting moiety. A key feature of this compound is its dual-channel emission capability, which allows for the differential detection of Cys/Hcy and GSH.[1] This is achieved through distinct reaction mechanisms that result in different fluorescent products.
Mechanism of Action
The detection mechanism of this compound relies on the nucleophilic substitution of the chlorine atom in the NBD-Cl moiety by the thiol group of biothiols. The subsequent intramolecular rearrangement leads to fluorescent products with distinct emission spectra.
-
Reaction with Cys/Hcy: The reaction of this compound with Cysteine or Homocysteine results in the formation of an amino-substituted NBD product, which exhibits fluorescence in the green channel.
-
Reaction with GSH: In contrast, the reaction with Glutathione yields a thioether-substituted NBD product, which fluoresces in the red channel.
This dual-emission property allows for the ratiometric imaging and distinct identification of these crucial biothiols within the cellular environment.
Performance Comparison of Biothiol Fluorescent Probes
The selection of a fluorescent probe for biothiol detection depends on various factors, including sensitivity, selectivity, cell permeability, and cytotoxicity. Below is a comparison of this compound with other commonly used classes of fluorescent probes.
| Probe | Detection Mechanism | Emission Channels | Advantages | Disadvantages |
| This compound | Nucleophilic substitution and rearrangement | Dual-channel (Green for Cys/Hcy, Red for GSH) | Ratiometric imaging, good selectivity between Cys/Hcy and GSH. | Relatively new probe, limited comparative data across a wide range of cell lines. |
| Other NBD-Based Probes | Nucleophilic substitution, Michael addition | Typically single-channel | Well-established, variety of probes available.[2][3][4] | Can suffer from background fluorescence, may not distinguish between different biothiols.[2] |
| Coumarin-Based Probes | Michael addition, cyclization | Often single-channel, some ratiometric probes exist | High quantum yields, good photostability. | May have slower reaction kinetics compared to NBD probes. |
| Maleimide-Based Probes | Michael addition | Single-channel | High specificity for thiols. | The reaction is generally irreversible. |
Quantitative Performance Data
The following table summarizes representative quantitative data for this compound and alternative probes. Data for this compound is based on its initial characterization, while data for other probes is representative of their respective classes.
| Parameter | This compound | Representative NBD-Based Probe | Representative Coumarin-Based Probe |
| Excitation Wavelength (nm) | ~488 nm | ~470 nm | ~405 nm |
| Emission Wavelength (nm) | Green: ~545 nm (Cys/Hcy), Red: ~605 nm (GSH) | ~550 nm | ~450-500 nm |
| Quantum Yield | Not extensively reported | Varies (0.1-0.8) | Generally high (0.5-0.9) |
| Limit of Detection | Nanomolar range | Nanomolar to micromolar range | Nanomolar to micromolar range |
| Response Time | Fast (minutes) | Fast (minutes) | Varies (minutes to hours) |
| Photostability | Moderate | Moderate | Good to excellent |
| Cytotoxicity | Low at working concentrations | Generally low, but varies | Generally low |
Note: The performance of fluorescent probes can be cell-line dependent. The data presented here should be considered as a general guide. It is recommended to perform a thorough validation for the specific cell line and experimental conditions.
Experimental Protocols
General Protocol for Cellular Imaging with this compound
This protocol provides a general guideline for staining adherent mammalian cells with this compound. Optimization may be required for different cell lines and experimental setups.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Confocal microscope
Procedure:
-
Cell Culture: Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 70-80%).
-
Probe Preparation: Prepare a working solution of this compound (e.g., 1-10 µM) in serum-free cell culture medium or PBS.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a confocal microscope with appropriate excitation and emission settings for the green and red channels.
-
General Protocol for Cytotoxicity Assay
A standard MTT or resazurin assay can be used to assess the cytotoxicity of this compound in different cell lines.
Materials:
-
96-well plates
-
Cell line(s) of interest
-
This compound
-
MTT or resazurin reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for a period that reflects the intended experimental use (e.g., 1-24 hours). Include untreated and vehicle-treated controls.
-
Assay:
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance.
-
For resazurin assay, add resazurin reagent and incubate for 1-4 hours. Read the fluorescence.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Visualizations
Caption: Mechanism of this compound for differential detection of biothiols.
Caption: Workflow for evaluating and comparing fluorescent biothiol probes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling TZ-Nbd
For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling TZ-Nbd, a sensitive fluorescent probe. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE, drawing from safety data for the closely related and structurally similar compound, 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), in the absence of a specific Safety Data Sheet (SDS) for this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash hazards. |
| Skin | Chemical-Resistant Gloves | Nitrile or other appropriate material. Always inspect gloves for tears or holes before use. |
| Body | Laboratory Coat | To be worn at all times in the laboratory. |
| Respiratory | Use in a Well-Ventilated Area | A fume hood is recommended for handling the solid compound or preparing stock solutions. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
Preparation and Handling of Stock Solutions:
-
Work Area Preparation: Ensure your workspace, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of solid this compound. Avoid creating dust.
-
Dissolving: Add the appropriate solvent to the solid to create the stock solution. Swirl gently to dissolve.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature. While room temperature is indicated for shipping in the continental US, specific storage conditions should be confirmed from the product's Certificate of Analysis.[2]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
Liquid Waste:
-
Non-Hazardous Designation: According to some institutional guidelines, NBD compounds in liquid form may be considered non-hazardous and disposable via the sanitary sewer.[3]
-
Verification: It is imperative to verify this with your institution's Environmental Health and Safety (EHS) department before proceeding. Regulations can vary significantly.
-
Neutralization: If permitted, ensure the pH of the solution is between 5.5 and 9.5 before drain disposal.[4]
-
Prohibited Disposal: Never dispose of flammable liquids with a flashpoint less than 140°F down the drain.[4]
Solid Waste:
-
Contaminated Materials: Gloves, weigh boats, and other disposable materials contaminated with this compound should be collected in a designated hazardous waste container.
-
Non-Hazardous Solid Waste: Some guidelines suggest that solid, non-hazardous NBD waste can be disposed of in the regular trash. Again, confirm this with your local EHS.
-
Empty Containers: Triple-rinse empty containers with an appropriate solvent. The first rinsate should be collected as hazardous waste. Subsequent rinses with water can be drain-disposed if the chemical is deemed non-hazardous for sewer disposal. After drying, deface the label and dispose of the container in the regular trash.
Experimental Protocol: Spill Cleanup
In the event of a spill, a swift and organized response is essential.
For a Small Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE.
-
Containment: Cover the spill with an absorbent material, such as vermiculite or sand, working from the outside in.
-
Collection: Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., non-chlorinated automotive brake cleaner, isopropyl alcohol, or a specialized fluorescent dye cleaner) followed by soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Workflow for a this compound Spill
Caption: Workflow for responding to a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
